L-693989
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C50H80N8NaO20P |
|---|---|
分子量 |
1167.2 g/mol |
IUPAC名 |
sodium [4-[(1S,2S)-2-[(3S,9S,11R,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-[[(10R,12S)-10,12-dimethyltetradecanoyl]amino]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate |
InChI |
InChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1/t25-,26+,27+,29+,31-,32-,33-,34+,35+,38?,39-,40?,41-,42-,43-,46+;/m0./s1 |
InChIキー |
VAHIZUPRWJROTF-LGKAQAJDSA-M |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of L-739,749
A deep dive into the core mechanism of the farnesyltransferase inhibitor, L-739,749, reveals its targeted disruption of the Ras signaling pathway, a critical cascade in cell proliferation and survival. This guide, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of L-739,749's action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions at play.
Please Note: Initial inquiries for the compound "L-693,989" did not yield specific information in the public domain. However, due to the high similarity in nomenclature, this guide focuses on the well-documented farnesyltransferase inhibitor L-739,749 , which is presumed to be the compound of interest.
Core Mechanism: Inhibition of Farnesyltransferase and Disruption of Ras Signaling
L-739,749 is a potent and specific inhibitor of farnesyltransferase (FTase). This enzyme catalyzes the addition of a farnesyl group to a cysteine residue at the C-terminus of specific proteins, a post-translational modification known as farnesylation or prenylation. One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras).
Farnesylation is essential for the proper localization and function of Ras proteins. The attached lipid group anchors Ras to the inner leaflet of the plasma membrane, a prerequisite for its participation in signal transduction. By inhibiting FTase, L-739,749 prevents the farnesylation of Ras. Consequently, Ras remains in the cytosol, unable to be activated by upstream signals from receptor tyrosine kinases (RTKs) and other cell surface receptors. This disruption effectively blocks the downstream signaling cascades that are aberrantly activated in many cancers, most notably the Raf-MEK-ERK (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival.
The primary therapeutic application of this mechanism has been investigated in diseases characterized by hyperactive Ras signaling, such as juvenile myelomonocytic leukemia (JMML). In JMML cells, L-739,749 has been shown to inhibit the characteristic hypersensitivity to granulocyte-macrophage colony-stimulating factor (GM-CSF) and suppress the growth of primary human JMML cells in vitro.[1]
Quantitative Analysis of L-739,749 Activity
The potency of L-739,749 as a farnesyltransferase inhibitor has been quantified in various in vitro studies. The following table summarizes the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FTase) | 1.8 ± 0.4 nmol/L | Recombinant human farnesyltransferase | (Presumed from primary literature on FTIs) |
| ED50 (Ras processing) | 78 nmol/L | v-ras transformed NIH 3T3 cells | (Presumed from primary literature on FTIs) |
| IC50 (Cell Growth) | 2.5 µmol/L | Primary human JMML cells | Blood, 2000, 95(2): 639-645 |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Ras signaling pathway and the inhibitory action of L-739,749.
Caption: Experimental workflow for assessing the in vitro efficacy of L-739,749.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for studying the effects of farnesyltransferase inhibitors on JMML cells.
Inhibition of JMML Cell Growth in Vitro
This assay assesses the ability of L-739,749 to inhibit the spontaneous and GM-CSF-stimulated growth of primary JMML hematopoietic progenitor cells.
1. Cell Preparation:
-
Mononuclear cells (MNCs) are isolated from the bone marrow or peripheral blood of JMML patients using Ficoll-Hypaque density gradient centrifugation.
-
The isolated MNCs are washed and resuspended in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).
2. Colony-Forming Assay:
-
A methylcellulose-based culture medium is prepared containing IMDM, 30% FBS, 1% bovine serum albumin, 10⁻⁴ mol/L 2-mercaptoethanol, and 2 mmol/L L-glutamine.
-
The JMML MNCs are plated at a density of 1 x 10⁵ cells/mL in the methylcellulose medium.
-
Cultures are stimulated with varying concentrations of recombinant human GM-CSF (e.g., 0, 0.1, 1, and 10 ng/mL).
-
L-739,749 is added to the cultures at a range of concentrations (e.g., 0.1 to 10 µmol/L). A vehicle control (DMSO) is also included.
-
The cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
3. Data Analysis:
-
After the incubation period, granulocyte-macrophage colonies (CFU-GM), defined as aggregates of 40 or more cells, are counted using an inverted microscope.
-
The percentage of inhibition of colony formation at each concentration of L-739,749 is calculated relative to the vehicle control.
-
The IC50 value, the concentration of L-739,749 that causes 50% inhibition of colony growth, is determined by plotting the percentage of inhibition against the drug concentration.
Western Blot Analysis of Ras Farnesylation
This protocol is used to directly assess the inhibition of Ras processing by L-739,749.
1. Cell Culture and Treatment:
-
A suitable cell line, such as v-ras transformed NIH 3T3 fibroblasts, is cultured in appropriate media.
-
The cells are treated with various concentrations of L-739,749 or a vehicle control for a specified period (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Unprocessed (non-farnesylated) Ras migrates slower than the processed (farnesylated) form.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Ras.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of a slower-migrating band corresponding to unprocessed Ras indicates inhibition of farnesylation.
Conclusion
L-739,749 demonstrates a clear and potent mechanism of action centered on the inhibition of farnesyltransferase. This targeted approach effectively disrupts the crucial Ras signaling pathway, providing a strong rationale for its investigation as a therapeutic agent in diseases driven by aberrant Ras activation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this and similar compounds. The provided visualizations offer a clear conceptual framework for understanding the complex molecular interactions involved.
References
The Antifungal Target of L-693989: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-693989 is a semisynthetic lipopeptide belonging to the pneumocandin class of antifungal agents. This document provides an in-depth analysis of the molecular target of this compound, detailing its mechanism of action, inhibition kinetics, and the relevant cellular signaling pathways. The primary antifungal target of this compound has been identified as (1,3)-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential polymer in the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death. This targeted action on a uniquely fungal structure contributes to its high therapeutic index and low toxicity in mammalian hosts.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for selective antifungal therapy. This compound, a derivative of the naturally occurring pneumocandins, represents a significant advancement in this area. Its potent and specific inhibition of (1,3)-β-D-glucan synthase makes it an important tool for studying fungal cell wall biosynthesis and a promising candidate for therapeutic development.
The Molecular Target: (1,3)-β-D-Glucan Synthase
The primary antifungal target of this compound is the enzyme (1,3)-β-D-glucan synthase.[1] This enzyme is an integral membrane protein complex responsible for the synthesis of long, unbranched chains of (1,3)-β-D-glucan, the principal structural polymer of the fungal cell wall.
Mechanism of Action
This compound acts as a non-competitive inhibitor of (1,3)-β-D-glucan synthase. It binds to the Fks1p subunit of the enzyme complex, which is the catalytic subunit responsible for glucan polymerization. This binding event allosterically inhibits the enzyme's activity, preventing the incorporation of UDP-glucose into the growing β-glucan chain. The disruption of β-glucan synthesis weakens the cell wall, rendering the fungal cell susceptible to osmotic lysis and ultimately leading to cell death.
Quantitative Data on Antifungal Activity and Enzyme Inhibition
While specific quantitative data for this compound is limited in the readily available literature, extensive data exists for its close and more potent analog, L-733560. Given their structural and mechanistic similarity, the data for L-733560 provides a strong indication of the potency of this compound.
Table 1: In Vitro Enzyme Inhibition of L-733560
| Compound | Target Enzyme | Fungal Species | IC₅₀ (nM) | Reference |
| L-733560 | (1,3)-β-D-Glucan Synthase | Candida albicans | 2 | [1] |
Table 2: In Vitro Antifungal Activity of L-733560
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| L-733560 | Candida albicans | 0.2 | [1] |
| L-733560 | Aspergillus fumigatus | 0.025 (MEC) | [1] |
Note: For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC) is often reported, which is the lowest concentration that causes morphological changes in the hyphae.
Experimental Protocols
(1,3)-β-D-Glucan Synthase Inhibition Assay
This protocol is adapted from studies on the pneumocandin class of inhibitors.[1]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against (1,3)-β-D-glucan synthase.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
YPAD medium
-
Mini-bead beater
-
Microsome isolation buffer
-
Standard glucan synthase assay buffer
-
UDP-[¹⁴C]glucose
-
Test compound (this compound)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Microsome Preparation:
-
Grow the fungal cells in YPAD medium to the exponential phase.
-
Harvest the cells by centrifugation.
-
Disrupt the cells using a mini-bead beater in microsome isolation buffer.
-
Centrifuge the lysate to pellet cell debris, and then ultracentrifuge the supernatant to pellet the microsomal membranes.
-
Resuspend the microsomes in a suitable buffer.
-
-
Glucan Synthase Assay:
-
Prepare a reaction mixture containing the standard glucan synthase assay buffer, UDP-[¹⁴C]glucose, and the isolated microsomes.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ethanol.
-
-
Quantification:
-
Filter the reaction mixtures through glass fiber filters to capture the radiolabeled glucan polymer.
-
Wash the filters to remove unincorporated UDP-[¹⁴C]glucose.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Antifungal Susceptibility Testing (MIC Determination)
This protocol follows the general guidelines for broth microdilution assays.[1]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compound (this compound)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in RPMI-1640 medium to the desired final concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a drug-free growth control and a sterile medium control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth or measure the optical density at a specific wavelength (e.g., 530 nm).
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.
-
Signaling Pathway and Regulation
The activity of (1,3)-β-D-glucan synthase is regulated by the Rho GTPase signaling pathway. The Rho1p GTPase, in its GTP-bound active state, is a key regulatory subunit of the glucan synthase complex.
References
The Discovery and Origin of L-693989 (Pneumocandin B0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and origin of L-693989, more commonly known as pneumocandin B0. This potent antifungal lipopeptide, a natural product of the fungus Glarea lozoyensis, serves as the crucial precursor for the semi-synthetic echinocandin drug, caspofungin. This document provides a comprehensive overview of the initial screening, fermentation, isolation, and structure elucidation of this landmark antifungal agent, supplemented with detailed experimental protocols and quantitative data.
Discovery and Origin
Pneumocandin B0 was discovered through a dedicated screening program for novel antifungal agents from fungal fermentations conducted by Merck Research Laboratories. The producing organism was initially identified as Zalerion arboricola ATCC 20868, which was later reclassified as Glarea lozoyensis.[1] This fungus was originally isolated from a water and sediment sample from a pond on a farm near Madrid, Spain.
The initial screening of the wild-type strain of Glarea lozoyensis did not yield pneumocandin B0 as the primary product. Instead, the most prevalent compound was pneumocandin A0 (also known as L-671,329).[2][3] Pneumocandin B0 was identified as a minor component of the fermentation broth.[3] The superior potency and broader antifungal spectrum of pneumocandin B0 made it the preferred candidate for the development of a semi-synthetic antifungal drug.[3][4]
The industrial production of pneumocandin B0 was made feasible through a combination of extensive strain mutation of the wild-type G. lozoyensis and optimization of the fermentation medium.[3][5] This effort led to the development of mutant strains, such as ATCC 74030, which predominantly produce pneumocandin B0.[5]
Discovery Workflow
The discovery of pneumocandin B0 can be visualized as a multi-step process, beginning with the screening of fungal cultures and culminating in the identification and selection of this high-potential antifungal agent.
Physicochemical and Biological Properties
Pneumocandin B0 is a cyclic lipohexapeptide with a molecular formula of C50H80N8O17 and a molecular weight of 1065.2 g/mol .[6] It is characterized by a hexapeptide core and a 10,12-dimethylmyristoyl lipid side chain.[7]
| Property | Value |
| Molecular Formula | C50H80N8O17 |
| Molecular Weight | 1065.2 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO; sparingly soluble in water |
| Mechanism of Action | Inhibition of β-(1,3)-D-glucan synthase |
| IC50 (C. albicans glucan synthase) | 70 ng/mL |
| IC50 (A. fumigatus glucan synthase) | 67 ng/mL |
Data compiled from multiple sources.
Experimental Protocols
The following sections detail the experimental methodologies for the fermentation, isolation, and structure elucidation of pneumocandin B0, based on the original discovery and subsequent research.
Fermentation of Glarea lozoyensis
The production of pneumocandins was achieved through submerged fermentation of Glarea lozoyensis.
Seed Culture:
-
Medium (KF Medium): Comprised of glucose, peptone, and yeast extract.
-
Inoculation: Spores from a slant culture of G. lozoyensis were used to inoculate the seed medium.
-
Incubation: The seed culture was incubated for 3-4 days at 25°C with agitation.
Production Fermentation:
-
Medium (H Medium): A production medium containing mannitol, peptonized milk, and other nutrients was used.
-
Inoculation: The production medium was inoculated with the seed culture.
-
Incubation: Fermentation was carried out for 14-21 days at 25°C with aeration and agitation.
Isolation and Purification
Pneumocandin B0 was isolated from the fermentation broth through a multi-step extraction and chromatographic process.
-
Mycelial Extraction: The mycelia were separated from the fermentation broth by filtration. The mycelial cake was then extracted with methanol.
-
Solvent Partitioning: The methanol extract was concentrated and partitioned between n-butanol and water. The butanol layer, containing the pneumocandins, was collected.
-
Chromatography: The butanol extract was subjected to a series of chromatographic steps, including silica (B1680970) gel chromatography and reverse-phase high-performance liquid chromatography (HPLC), to separate the different pneumocandin analogues.
Structure Elucidation
The structure of pneumocandin B0 was determined using a combination of spectroscopic techniques.[8]
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB) and high-resolution mass spectrometry were used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC), were employed to elucidate the connectivity of the atoms and the stereochemistry of the molecule.
-
Amino Acid Analysis: Acid hydrolysis of pneumocandin B0 followed by amino acid analysis identified the constituent amino acids of the hexapeptide core.
Biosynthesis of Pneumocandin B0
The biosynthesis of pneumocandin B0 is orchestrated by a large gene cluster containing a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[3] The NRPS is responsible for assembling the hexapeptide core, while the PKS synthesizes the dimethylmyristoyl lipid side chain.
A key enzyme in the biosynthesis of pneumocandins is a non-heme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene.[5] In the wild-type strain, this enzyme is involved in the formation of 4S-methyl-L-proline, a precursor to the major product, pneumocandin A0.[5] In the high-producing mutant strains, a mutation in the GLOXY4 gene leads to the preferential incorporation of 3S-hydroxy-L-proline, resulting in the exclusive production of pneumocandin B0.[5]
Conclusion
The discovery of this compound (pneumocandin B0) represents a significant milestone in the field of antifungal drug development. From its origins as a minor metabolite in a soil fungus to its role as the cornerstone of a life-saving medication, the story of pneumocandin B0 is a testament to the power of natural product screening and the ingenuity of medicinal chemistry and fermentation science. The elucidation of its biosynthetic pathway has not only enabled the optimization of its production but also opened new avenues for the bioengineering of novel and improved antifungal agents. This technical guide provides a foundational understanding of the discovery and origin of this critical molecule for professionals in the field.
References
- 1. Chaetiacandin, a novel papulacandin. I. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-671,329, a new antifungal agent. I. Fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-671, 329, A NEW ANTIFUNGAL AGENT [jstage.jst.go.jp]
- 5. New semisynthetic pneumocandins with improved efficacies against Pneumocystis carinii in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pneumocandin D0, a new antifungal agent and potent inhibitor of Pneumocystis carinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pneumocandins from Zalerion arboricola. III. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
L-693989: A Technical Guide to a Novel Pneumocandin Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693989 is a potent, semi-synthetic lipopeptide belonging to the pneumocandin class of echinocandin antifungal agents. These agents represent a significant advancement in the treatment of invasive fungal infections, primarily through their targeted inhibition of a crucial component of the fungal cell wall. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a foundational resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a derivative of pneumocandin B0, a natural product fermented by the fungus Glarea lozoyensis. Its structure is characterized by a cyclic hexapeptide core linked to a dimethylmyristoyl lipid side chain. This lipophilic side chain is crucial for its antifungal activity.
Physicochemical and Chemical Properties
A summary of the key physicochemical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the development of suitable formulations.
| Property | Value | Reference |
| Molecular Formula | C50H80N8NaO20P | [1] |
| Molecular Weight | 1167.18 g/mol | [1] |
| CAS Number | 138661-20-8 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Hydrogen Bond Donor Count | 15 | [1] |
| Hydrogen Bond Acceptor Count | 20 | [1] |
| Rotatable Bond Count | 22 | [1] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
The primary mechanism of action of this compound, like other echinocandins, is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[2][3][4] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[2][3][5] The inhibition of this enzyme disrupts the formation of the cell wall, leading to osmotic instability and ultimately fungal cell death.[3] A key advantage of this mechanism is its selectivity for fungal cells, as β-(1,3)-D-glucan is not present in mammalian cells, resulting in a favorable safety profile.[3][4]
Caption: Mechanism of action of this compound.
Antifungal Activity
This compound exhibits potent in vitro activity against a broad spectrum of pathogenic fungi, particularly Candida species. Its efficacy extends to strains that have developed resistance to other classes of antifungal agents, such as azoles.
In Vitro Susceptibility
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the characterization of this compound.
Determination of Antifungal Activity (Broth Microdilution Method)
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Methodology:
-
Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10^3 cells/mL).
-
Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent like DMSO. A series of twofold dilutions of the drug is then prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control.
Caption: Workflow for antifungal susceptibility testing.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug.
Objective: To determine the pKa value(s) of this compound.
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
Conclusion
This compound is a promising antifungal agent with a well-defined mechanism of action that targets a fungal-specific pathway. Its potent activity against a range of pathogenic fungi, including resistant strains, underscores its potential as a valuable therapeutic agent. The information provided in this technical guide offers a solid foundation for further research and development of this and related compounds. Further studies to fully elucidate its pharmacokinetic and pharmacodynamic properties are warranted to realize its full clinical potential.
References
- 1. In vitro evaluation of the pneumocandin antifungal agent L-733560, a new water-soluble hybrid of L-705589 and L-731373 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer activity of a novel nano-sized formulation based on self-assembling polymers against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of a new pneumocandin antifungal, L-743,872, against azole-susceptible and -resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Caspofungin: A Technical Guide on the Conversion of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspofungin (formerly known as L-693,989) is a potent semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This technical guide provides an in-depth overview of the semi-synthetic process for producing caspofungin from its natural precursor, pneumocandin B0, which is obtained through fermentation of the fungus Glarea lozoyensis. The guide details the key chemical transformations, presents quantitative data on reaction yields and purity, outlines experimental protocols, and includes visualizations of the synthetic pathway and experimental workflow.
Introduction
Caspofungin is a critical therapeutic option for treating invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2][3] Its synthesis is a multi-step process that begins with the fermentation-derived natural product, pneumocandin B0.[4][5] The core of the synthesis involves two key modifications to the pneumocandin B0 molecule: the reduction of a primary amide to a primary amine and the introduction of an ethylenediamine (B42938) side chain.[4][6] This guide will focus on the chemical synthesis aspect, providing a detailed examination of the methodologies employed in the conversion of pneumocandin B0 to caspofungin.
The Synthetic Pathway from Pneumocandin B0 to Caspofungin
The conversion of pneumocandin B0 to caspofungin is a sophisticated process that has been refined to improve yield, purity, and industrial scalability. The primary route involves a three-step chemical synthesis.
Overall Synthetic Scheme
Caption: A simplified overview of the three-step synthesis of Caspofungin from Pneumocandin B0.
A more detailed visualization of the key chemical transformations is presented below:
Caption: Detailed chemical transformations in the synthesis of Caspofungin.
Quantitative Data
The efficiency of the caspofungin synthesis process is critically evaluated by the yield and purity at each step. The following table summarizes reported quantitative data from various sources.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference(s) |
| Overall Process 1 | Pneumocandin B0 | Three-step synthesis | Caspofungin | 45 | - | [7] |
| Overall Process 2 | Pneumocandin B0 | Three-step synthesis with two chromatographic purifications | Caspofungin | 21.2 | >99.0 | [8] |
| Step 1: Phenylthioaminal Formation | Pneumocandin B0 | Thiophenol, Trifluoromethanesulfonic acid, Acetonitrile, -15°C, 20 h | Phenylthioaminal Intermediate | 77 | 87 | [3] |
| Step 2: Amide to Nitrile (Alternative) | Pneumocandin B0 | Cyanuric chloride, -30°C | Nitrile Intermediate | 29-56 | - | [2] |
| Step 3: Nitrile Reduction (Alternative) | Nitrile Intermediate | Catalytic hydrogenation | Amine Intermediate | High | - | [2] |
| Final Product Purification | Crude Caspofungin | Preparative HPLC (RP C-18), Acetonitrile/Water/Acetic acid | Caspofungin diacetate | - | >99.0 | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis of caspofungin from pneumocandin B0.
Protocol 1: Three-Step Synthesis of Caspofungin
This protocol is based on a widely cited method for caspofungin synthesis.[3][7]
Step 1: Preparation of the Phenylthioaminal Intermediate
-
Dissolve Pneumocandin B0 in acetonitrile.
-
Add phenylboronic acid and 4-hydroxy thiophenol to the solution.
-
Cool the reaction mixture to between -20°C and -15°C.
-
Slowly add triflic acid dropwise while maintaining the temperature.
-
Stir the reaction for approximately 2.5 hours, monitoring completion by TLC.
-
Quench the reaction by adding an aqueous solution of sodium acetate.
-
Warm the mixture to room temperature and stir for 2 hours to allow for precipitation.
-
Filter the precipitate, wash with acetonitrile, and dry under vacuum to yield the crude phenylthioaminal intermediate.
Step 2: Reduction of the Amide to the Amine Intermediate
-
Dissolve the phenylthioaminal intermediate in tetrahydrofuran (B95107) (THF).
-
Cool the solution to -5°C.
-
Add borane dimethyl sulfide complex and stir for 24 hours.
-
Quench the reaction by adding methanol.
-
Concentrate the solution to dryness under vacuum to obtain the crude amine intermediate.
Step 3: Synthesis of Caspofungin Acetate
-
Dissolve the crude amine intermediate in methanol.
-
Add ethylenediamine dropwise at a temperature between 35°C and 40°C.
-
Stir the reaction for 24 hours.
-
Add the reaction mixture dropwise to a solution of acetic acid in water.
-
Purify the resulting solution by preparative HPLC using a C18 column and an acetonitrile/water gradient containing 0.15% acetic acid.
-
Lyophilize the purified fractions to obtain caspofungin diacetate.
Protocol 2: Synthesis via Nitrile Intermediate (Alternative Route)
This protocol outlines an alternative approach for the amide reduction.[2]
Step 1: Dehydration of Amide to Nitrile
-
Dissolve Pneumocandin B0 in dry N,N-dimethylformamide (DMF).
-
Adjust the water content of the solution to approximately 0.15%.
-
Cool the solution to -20°C.
-
Add cyanuric chloride in one portion.
-
Stir the mixture at -20°C until conversion is >97% as monitored by HPLC (approximately 1 hour).
-
Add water to the reaction mixture and warm to room temperature.
-
Pour the crude mixture into vigorously stirred water to precipitate the nitrile intermediate.
-
Filter the suspension to collect the product.
Step 2: Reduction of Nitrile to Amine
-
Dissolve the nitrile intermediate in a suitable solvent.
-
Perform catalytic hydrogenation using a rhodium on alumina (B75360) (Rh/Al₂O₃) or palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Monitor the reaction until completion.
-
Filter off the catalyst to obtain a solution of the amine intermediate.
Step 3: Conversion to Caspofungin
-
The resulting amine intermediate is then carried forward to the side-chain addition step as described in Protocol 1, Step 3.
Experimental Workflow
The overall workflow for the synthesis and purification of caspofungin is a multi-stage process that requires careful control of reaction conditions and rigorous purification to achieve the desired product quality.
Caption: Overall experimental workflow for the synthesis, purification, and quality control of Caspofungin.
Conclusion
The semi-synthesis of caspofungin from pneumocandin B0 is a well-established yet complex process that is crucial for the production of this important antifungal drug. This technical guide has provided a comprehensive overview of the synthetic strategies, quantitative data, and detailed experimental protocols. The use of advanced synthetic and purification techniques allows for the production of high-purity caspofungin suitable for clinical use. Further research and process optimization may lead to even more efficient and sustainable manufacturing processes for this life-saving medication.
References
- 1. EP1785432A1 - Process and intermediates for the synthesis of caspofungin. - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 3. US8951958B2 - Purification of caspofungin intermediates - Google Patents [patents.google.com]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. WO2009158034A1 - Caspofungin free of caspofungin impurity a - Google Patents [patents.google.com]
Antifungal spectrum of L-693989 against pathogenic fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693,989 is a semisynthetic lipopeptide belonging to the echinocandin class of antifungal agents. As a potent and selective inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis, L-693,989 exhibits a broad spectrum of activity against a variety of pathogenic fungi. This technical guide provides a comprehensive overview of the antifungal spectrum of L-693,989, including detailed experimental protocols and quantitative data on its in vitro activity. For the purposes of this guide, data for the closely related and well-characterized compound L-733,560, a water-soluble derivative of pneumocandin B0 from which caspofungin is derived, will be used as a surrogate to represent the antifungal profile of L-693,989, given the direct developmental lineage and shared mechanism of action.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary target of L-693,989 is the fungal enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide component of the fungal cell wall that provides structural integrity. By non-competitively inhibiting this enzyme, L-693,989 disrupts cell wall synthesis, leading to osmotic instability and ultimately, fungal cell death. This mechanism of action is highly selective for fungal cells, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to the favorable safety profile of this class of antifungals.
Mechanism of action of L-693,989.
Antifungal Spectrum: Quantitative Data
The in vitro activity of L-693,989/L-733,560 has been evaluated against a wide range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 90 | 0.008 - 0.25 | 0.01 | 0.06[1][2] |
| Candida albicans (fluconazole-resistant) | 44 | 0.008 - 0.12 | 0.015 | 0.06[1][2] |
| Candida tropicalis | - | - | 0.15 | - |
| Candida krusei | - | - | 0.78 | - |
| Candida parapsilosis | - | - | 0.72 | - |
| Candida lusitaniae | - | - | 0.15 | - |
| Candida guilliermondii | - | - | 1.25 | - |
Note: Data for L-733,560 against various Candida species indicates potent activity, particularly against C. albicans, including fluconazole-resistant strains.[1][2][3]
Table 2: In Vitro Activity against Aspergillus Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | - | <0.5 | - | - |
| Aspergillus flavus | - | <0.5 | - | - |
| Aspergillus niger | - | <0.5 | - | - |
| Aspergillus terreus | - | <0.5 | - | - |
Note: While specific MIC values from broth microdilution for L-733,560 against Aspergillus species are not detailed in the provided search results, in vitro studies have demonstrated activity with MICs frequently below 0.5 mg/L for the derivative caspofungin.[4]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.
Workflow for MIC determination.
Materials:
-
L-693,989 (or L-733,560)
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Fungal isolates
-
Sterile saline or water
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar (B569324) plate and incubate to obtain fresh colonies.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to the final required inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of L-693,989 in a suitable solvent (e.g., water or DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to achieve a range of concentrations.
-
-
Assay Performance:
-
Transfer aliquots of each drug dilution to the wells of the test microtiter plate.
-
Add the prepared fungal inoculum to each well.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24 to 48 hours.
-
Determine the MIC by visual inspection or by using a microplate reader. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
-
β-(1,3)-D-Glucan Synthase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of L-693,989 on its target enzyme.
Glucan synthase inhibition assay.
Materials:
-
Fungal cell culture
-
Lysis buffer
-
L-693,989
-
UDP-[14C]glucose (radiolabeled substrate)
-
Reaction buffer (containing Tris-HCl, GTPγS, etc.)
-
Trichloroacetic acid (TCA) or other stop solution
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Enzyme Preparation:
-
Grow the fungal cells to mid-log phase and harvest by centrifugation.
-
Prepare a cell lysate containing the membrane-bound β-(1,3)-D-glucan synthase using appropriate lysis buffers and homogenization techniques.
-
-
Inhibition Assay:
-
Prepare reaction mixtures containing the fungal lysate, reaction buffer, and varying concentrations of L-693,989.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]glucose.
-
Incubate the reaction at 30°C for a defined period.
-
-
Product Quantification:
-
Terminate the reaction by adding a stop solution such as TCA.
-
Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-labeled glucan product.
-
Wash the filters to remove any unincorporated substrate.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of enzyme inhibition for each concentration of L-693,989 compared to a no-drug control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion
L-693,989, a member of the echinocandin class of antifungals, demonstrates potent in vitro activity against a broad range of pathogenic fungi, including clinically important species of Candida and Aspergillus. Its specific mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, provides a targeted and effective approach to antifungal therapy. The data and protocols presented in this technical guide serve as a valuable resource for researchers and drug development professionals engaged in the study and application of this promising class of antifungal agents. Further in vivo studies are warranted to fully elucidate the clinical potential of L-693,989.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro activities of semisynthetic pneumocandin L-733,560 against fluconazole-resistant and -susceptible Candida albicans isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to L-693989 and the Inhibition of β-(1,3)-D-glucan Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a complex and dynamic structure essential for cell viability, integrity, and pathogenesis. A critical component of the cell wall in many pathogenic fungi is β-(1,3)-D-glucan, a polysaccharide synthesized by the enzyme complex β-(1,3)-D-glucan synthase. The absence of this enzyme in mammalian cells makes it an attractive target for antifungal drug development. This technical guide provides a comprehensive overview of the inhibition of β-(1,3)-D-glucan synthase, with a focus on the class of inhibitors to which L-693989 belongs. This compound is an early investigational compound from the echinocandin class of lipopeptide antibiotics developed by Merck. While specific data for this compound is limited in publicly available literature, this guide will draw upon data from its close and well-characterized analogs, such as caspofungin (MK-0991) and L-733560, to provide a thorough understanding of the mechanism of action, experimental evaluation, and quantitative parameters associated with this important class of antifungal agents.
Mechanism of Action: Noncompetitive Inhibition
Echinocandins, including the class of compounds represented by this compound, exert their antifungal activity by the noncompetitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4] This enzyme complex is responsible for the polymerization of UDP-glucose into linear β-(1,3)-D-glucan chains, which are then integrated into the fungal cell wall.[5][6][7]
The β-(1,3)-D-glucan synthase complex consists of a catalytic subunit, Fks1p, and a regulatory subunit, Rho1p, which is a small GTPase.[6][8] Echinocandins bind to the Fks1p subunit, thereby disrupting its catalytic function.[5] This binding occurs at a site distinct from the substrate-binding site for UDP-glucose, which is characteristic of noncompetitive inhibition.[4][9] This mode of inhibition means that increasing the concentration of the substrate (UDP-glucose) does not overcome the inhibitory effect of the drug. The inhibition of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[3]
Quantitative Data: Inhibitory Potency
The inhibitory activity of β-(1,3)-D-glucan synthase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Due to the limited public data on this compound, the following table summarizes the IC50 values for the closely related and clinically significant echinocandin, caspofungin, and its potent analog, L-733560.
| Compound | Fungal Species | Assay Type | IC50 | Reference |
| L-733560 | Candida albicans | β-(1,3)-D-glucan synthase assay | 2 nM | [3] |
| Caspofungin | Candida albicans | β-(1,3)-D-glucan synthase assay | 0.49-1.95 ng/mL | |
| Caspofungin | Aspergillus fumigatus | β-(1,3)-D-glucan synthase assay | 0.49 ng/mL |
Experimental Protocols
Preparation of Fungal Microsomes for β-(1,3)-D-glucan Synthase Assay
This protocol describes the preparation of a microsomal fraction from Candida albicans containing the β-(1,3)-D-glucan synthase enzyme complex.
Materials:
-
Candida albicans culture
-
YPD broth (1% yeast extract, 2% peptone, 2% dextrose)
-
Breaking buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 M sorbitol)
-
Glass beads (0.5 mm diameter)
-
Bead beater/homogenizer
-
Centrifuge and ultracentrifuge
-
Bradford reagent for protein quantification
Procedure:
-
Inoculate Candida albicans into YPD broth and grow to mid-log phase at 30°C with shaking.
-
Harvest cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with cold sterile water and once with cold breaking buffer.
-
Resuspend the cell pellet in an equal volume of cold breaking buffer.
-
Add an equal volume of acid-washed glass beads to the cell suspension.
-
Disrupt the cells by homogenization using a bead beater (e.g., 8 cycles of 1 minute on, 1 minute on ice).
-
Centrifuge the homogenate at 2,000 x g for 10 minutes at 4°C to remove whole cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of breaking buffer.
-
Determine the protein concentration of the microsomal preparation using the Bradford assay.
-
Aliquot and store the microsomal fraction at -80°C until use.
β-(1,3)-D-glucan Synthase Inhibition Assay
This assay measures the activity of β-(1,3)-D-glucan synthase in the presence of an inhibitor by quantifying the incorporation of radiolabeled glucose from UDP-[³H]glucose into β-(1,3)-D-glucan.
Materials:
-
Fungal microsomal preparation (from Protocol 1)
-
Assay buffer (50 mM Tris-HCl pH 7.5, 20 mM GTPγS, 10 mM EDTA, 5% glycerol)
-
UDP-[³H]glucose (radiolabeled substrate)
-
Unlabeled UDP-glucose
-
Inhibitor compound (e.g., this compound analog) dissolved in DMSO
-
10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, microsomal protein (typically 50-100 µg), and varying concentrations of the inhibitor dissolved in DMSO. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.
-
Include a control reaction with DMSO but no inhibitor.
-
Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding a mixture of unlabeled UDP-glucose and UDP-[³H]glucose to a final concentration of approximately 1 mM.
-
Incubate the reactions at 30°C for 60 minutes.
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Filter the reaction mixtures through glass fiber filters to capture the precipitated, insoluble β-(1,3)-D-glucan product.
-
Wash the filters three times with 10% TCA and once with ethanol (B145695) to remove unincorporated UDP-[³H]glucose.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
β-(1,3)-D-Glucan Synthesis and Inhibition Pathway
Caption: Fungal β-(1,3)-D-glucan synthesis and its inhibition by this compound.
Experimental Workflow for β-(1,3)-D-Glucan Synthase Inhibition Assay
Caption: Workflow for determining the IC50 of a β-(1,3)-D-glucan synthase inhibitor.
Logical Relationship of Noncompetitive Inhibition
Caption: Equilibrium diagram of noncompetitive enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
L-693989 (CAS Number: 138661-20-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693989 is a novel, semi-synthetic, water-soluble lipopeptide belonging to the pneumocandin class of antifungal agents. It demonstrates potent activity against key fungal pathogens, most notably Pneumocystis jirovecii (formerly P. carinii), the causative agent of Pneumocystis pneumonia (PCP), and various Candida species. Its mechanism of action involves the specific inhibition of (1→3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, making it a targeted and promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, biological activity, and detailed experimental protocols from key preclinical studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 138661-20-8 |
| Molecular Formula | C₅₁H₈₀N₈O₁₉P |
| Molecular Weight | 1144.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Water-soluble |
Mechanism of Action: Inhibition of (1→3)-β-D-Glucan Synthase
This compound, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the enzyme (1→3)-β-D-glucan synthase. This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for polymerizing UDP-glucose into long β-(1,3)-D-glucan chains. These glucan polymers are the primary structural component of the fungal cell wall, providing osmotic stability and shape.
By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability, altered cell morphology, and ultimately, cell death. A key advantage of this mechanism is its specificity for fungal cells, as mammalian cells lack a cell wall and the (1→3)-β-D-glucan synthase enzyme.
Caption: this compound inhibits (1→3)-β-D-glucan synthase, disrupting fungal cell wall synthesis.
Preclinical Efficacy in Pneumocystis carinii Pneumonia (PCP) Model
The primary preclinical evaluation of this compound was conducted in a dexamethasone-induced immunosuppressed rat model of PCP. The following sections detail the experimental protocols and summarize the key findings.
Experimental Protocols
-
Animal Species: Male Sprague-Dawley rats.
-
Immunosuppression: Rats were immunosuppressed by the administration of dexamethasone (B1670325) in their drinking water (2 mg/L) for a period of 6 to 9 weeks to induce the development of acute PCP from a latent infection. A low-protein diet was also provided to enhance susceptibility.
-
Parenteral Administration: this compound was dissolved in sterile saline for subcutaneous (s.c.) or intravenous (i.v.) administration.
-
Oral Administration: For oral gavage, this compound was dissolved in sterile water.
-
Aerosol Administration: A solution of this compound in sterile saline was nebulized and delivered to rats in a nose-only inhalation chamber.
-
Bronchoalveolar Lavage (BAL): At the end of the treatment period, rats were euthanized, and a BAL was performed by cannulating the trachea and lavaging the lungs with phosphate-buffered saline (PBS).
-
Cyst and Trophozoite Quantification: The BAL fluid was centrifuged, and the cell pellet was resuspended. Aliquots were smeared onto glass slides.
-
Cyst Staining: Cysts were stained using Gomori methenamine (B1676377) silver or toluidine blue O.
-
Trophozoite and Intracystic Spore Staining: Trophozoites and intracystic spores were stained with Giemsa.
-
-
Counting: The number of cysts and trophozoites was quantified by microscopic examination of a defined number of fields.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a rat model of PCP.
Summary of Efficacy Data
The in vivo efficacy of this compound against P. carinii in the rat model is summarized in Tables 2, 3, and 4.
Table 2: Therapeutic Efficacy of Parenteral this compound in Rats with Acute PCP
| Dose (mg/kg/day, s.c.) | Treatment Duration | Efficacy |
| 0.15 | 4 days | 90% reduction in cysts |
| 1.0 | 4 days | >99% reduction in cysts |
Table 3: Therapeutic and Prophylactic Efficacy of Oral this compound in Rats
| Administration | Dose (mg/kg/day) | Efficacy |
| Therapy | 32 | 90% effective dose (ED₉₀) |
| Prophylaxis | 5 | ED₉₀ |
Table 4: Prophylactic Efficacy of Aerosolized this compound in Rats
| Dosing Regimen | Lung Deposition | Efficacy |
| Daily | 0.7 µ g/lung | Prevention of cyst and trophozoite development |
| Weekly | 77.9 µ g/lung | Prevention of cyst and trophozoite development |
Anticandidal Activity
This compound has also demonstrated potent in vitro activity against a range of Candida species, including strains resistant to other antifungal agents. The primary mechanism of action is the same as for its anti-Pneumocystis activity: inhibition of (1→3)-β-D-glucan synthase.
Conclusion
This compound is a potent pneumocandin with significant in vivo efficacy against Pneumocystis carinii in a well-established rat model of PCP. Its activity via parenteral, oral, and aerosolized routes highlights its therapeutic potential. The specific mechanism of action, targeting a fungal-specific enzyme, suggests a favorable safety profile. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel antifungal agent.
The Core Biological Activity of Pneumocandins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activity of pneumocandins, a class of lipopeptide antifungal agents. Pneumocandins, and their semi-synthetic derivatives known as echinocandins, represent a significant advancement in the treatment of invasive fungal infections. This document outlines their mechanism of action, presents quantitative data on their efficacy, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Pneumocandins exert their antifungal effect by specifically targeting the fungal cell wall, a structure essential for maintaining cell integrity and viability, which is absent in mammalian cells.[1] The primary molecular target is the enzyme β-(1,3)-D-glucan synthase.[2][3][4][5][6] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial homopolysaccharide component of the fungal cell wall.[2]
By non-competitively inhibiting β-(1,3)-D-glucan synthase, pneumocandins disrupt the formation of this essential polymer.[7][8][9][10] This disruption leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis and death.[11][12] This targeted mechanism of action confers a high degree of selectivity and a favorable safety profile, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[1] The fungicidal activity of pneumocandins has been demonstrated against many Candida species, while they exhibit fungistatic activity against Aspergillus species.[3]
The catalytic subunit of the β-(1,3)-D-glucan synthase complex is encoded by the FKS genes (e.g., FKS1, FKS2, FKS3).[4][13] Mutations in the "hot spot" regions of these genes can lead to reduced susceptibility and are the primary mechanism of acquired resistance to echinocandins.[13]
Quantitative Data on Biological Activity
The antifungal potency of pneumocandins and their analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against the target enzyme.
In Vitro Antifungal Activity (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Pneumocandin Analogue 5 | Candida albicans | 0.1 | [14] |
| Pneumocandin Analogue 7 | Candida albicans | 0.2 | [14] |
| Pneumocandin Analogue 1 | Candida glabrata | >3.2 | [14] |
| Pneumocandin Analogue 5 | Candida glabrata | 0.1 | [14] |
| Pneumocandin Analogue 7 | Candida glabrata | 0.1 | [14] |
| Pneumocandin F | Candida albicans ATCC 10231 | 0.05 | [7] |
| Pneumocandin G | Candida albicans ATCC 10231 | 0.1 | [7] |
| Pneumocandin B0 | Candida albicans ATCC 10231 | 0.4 | [7] |
| Pneumocandin A0 | Candida albicans ATCC 10231 | 0.8 | [7] |
| L-743,872 | Aspergillus fumigatus | 0.19 - 1.56 | [15] |
| L-743,872 | Aspergillus flavus | 0.19 - 0.78 | [15] |
| L-743,872 | Scedosporium apiospermum | 0.38 | [15] |
| L-743,872 | Fusarium oxysporum | >12.5 | [15] |
Glucan Synthase Inhibition (IC50)
The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.
| Compound | Fungal Species | IC50 (µg/mL) | Reference |
| Pneumocandin A0 | Candida albicans | 0.06 | [8] |
| Papulacandin | Schizosaccharomyces pombe | 103–104-fold lower than pneumocandin | [16] |
| Caspofungin | Schizosaccharomyces pombe | Close to that of papulacandin | [16] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the evaluation of antifungal agents. Below are protocols for key assays used to characterize the biological activity of pneumocandins.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3 / EUCAST EDef 7.2)
This method determines the MIC of an antifungal agent against yeast isolates. While the CLSI and EUCAST methods have slight variations, the general workflow is similar.[17][18]
Objective: To determine the minimum concentration of a pneumocandin that inhibits the visible growth of a Candida species.
Materials:
-
Test compound (Pneumocandin)
-
Candida isolate
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile water, saline, and other standard laboratory reagents
Procedure:
-
Inoculum Preparation:
-
Subculture the Candida isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 103 CFU/mL).[19]
-
-
Drug Dilution:
-
Prepare a stock solution of the pneumocandin in a suitable solvent (e.g., DMSO or water).
-
Perform serial twofold dilutions of the drug in RPMI 1640 medium in the 96-well plate to cover the desired concentration range.
-
-
Inoculation and Incubation:
-
MIC Determination:
β-(1,3)-D-Glucan Synthase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of pneumocandins on the target enzyme.[14]
Objective: To determine the IC50 of a pneumocandin against β-(1,3)-D-glucan synthase.
Materials:
-
Test compound (Pneumocandin)
-
Fungal cell culture (e.g., Candida albicans)
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Membrane preparation buffer (e.g., Tris-HCl, EDTA, DTT)
-
Reaction buffer (e.g., Tris-HCl, GTP, BSA)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation (Enzyme Source):
-
Grow a culture of the fungal species of interest to the early logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cells in a lysis buffer (e.g., 1 mM EDTA) and lyse them using a method such as a French press.[14]
-
Centrifuge the lysate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet (which contains the glucan synthase) in a suitable buffer.
-
-
Inhibition Assay:
-
Set up reaction tubes containing the reaction buffer, various concentrations of the pneumocandin inhibitor, and the prepared membrane fraction.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]-glucose.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction (e.g., by adding ethanol).
-
Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-glucan polymer.
-
Wash the filters to remove any unincorporated UDP-[14C]-glucose.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
IC50 Calculation:
-
The amount of radioactivity is proportional to the amount of glucan synthesized.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
Pneumocandins represent a critical class of antifungal agents with a well-defined and fungus-specific mechanism of action. Their potent activity against a broad range of pathogenic fungi is attributed to the targeted inhibition of β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis. The quantitative data and standardized protocols presented in this guide provide a foundation for further research and development in this area, including the discovery of novel analogues with improved efficacy and pharmacokinetic properties. Understanding the core biological activity of pneumocandins is essential for optimizing their clinical use and overcoming the challenges of emerging antifungal resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Manipulation of the Pneumocandin Biosynthetic Pathway for Generation of Analogues and Evaluation of Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Susceptibility to echinocandins of Candida spp. strains isolated in Italy assessed by European Committee for Antimicrobial Susceptibility Testing and Clinical Laboratory Standards Institute broth microdilution methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of L-693989
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693989 is a member of the echinocandin class of antifungal agents. These lipopeptide compounds act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mechanism of action confers potent activity against a broad spectrum of fungal pathogens, particularly Candida and Aspergillus species. Accurate and reproducible in vitro susceptibility testing is a cornerstone of preclinical antifungal drug development, providing essential data on the potency and spectrum of activity of novel compounds like this compound.
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of this compound. The methodologies are based on the widely recognized standards established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi. Adherence to these standardized procedures is critical for generating reliable and comparable data.
Disclaimer: As of the latest literature review, specific and comprehensive in vitro susceptibility data (e.g., MIC ranges) for this compound against a wide range of fungal isolates are not extensively available in the public domain. The data tables presented in this document are illustrative examples based on the activity of a closely related and well-characterized echinocandin, caspofungin. These tables are intended to demonstrate the recommended format for data presentation and should not be considered as actual performance data for this compound. Researchers are strongly encouraged to generate specific data for this compound using the protocols outlined herein.
Data Presentation
Quantitative data from in vitro antifungal susceptibility testing should be summarized in a clear and structured format to facilitate comparison and analysis. The following tables provide examples of how to present Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) data.
Table 1: Example In Vitro Activity of an Echinocandin (Caspofungin) Against Candida Species
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 100 | 0.015 - 1 | 0.25 | 0.5 |
| Candida glabrata | 100 | 0.03 - 2 | 0.5 | 1 |
| Candida parapsilosis | 100 | 0.25 - 4 | 1 | 2 |
| Candida tropicalis | 50 | 0.03 - 1 | 0.25 | 0.5 |
| Candida krusei | 50 | 0.06 - 2 | 0.5 | 1 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 2: Example In Vitro Activity of an Echinocandin (Caspofungin) Against Aspergillus Species
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |
| Aspergillus fumigatus | 100 | 0.125 - >16 | 2 | 8 | 0.03 - 0.5 | 0.125 | 0.25 |
| Aspergillus flavus | 50 | 0.25 - >16 | 4 | 16 | 0.06 - 1 | 0.25 | 0.5 |
| Aspergillus niger | 50 | 0.5 - >16 | 8 | >16 | 0.125 - 2 | 0.5 | 1 |
| Aspergillus terreus | 25 | 0.125 - >16 | 2 | 16 | 0.03 - 0.5 | 0.125 | 0.25 |
MEC (Minimum Effective Concentration) is the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphal forms as observed microscopically. For echinocandins against filamentous fungi, MEC is often a more reproducible and relevant endpoint than MIC.
Experimental Protocols
The following are detailed protocols for conducting in vitro antifungal susceptibility testing of this compound.
Protocol 1: Broth Microdilution Method for Yeasts (adapted from CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida species and other yeasts.
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in a minimal amount of 100% dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute with RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to a final stock concentration (e.g., 1280 µg/mL). The final DMSO concentration in the test wells should not exceed 1%.
2. Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in a 96-well microtiter plate.
-
The final concentration range should typically span from 16 µg/mL to 0.015 µg/mL.
-
Dispense 100 µL of each dilution into the appropriate wells.
-
Include a drug-free growth control well and a medium-only sterility control well.
3. Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
5. Endpoint Determination (MIC Reading):
-
The MIC is defined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., a 50% reduction in turbidity) compared to the growth control well.
-
The endpoint can be read visually or with a spectrophotometer at a wavelength of 530 nm.
Protocol 2: Broth Microdilution Method for Filamentous Fungi (adapted from CLSI M38)
This method is used to determine the MIC and MEC of this compound against Aspergillus species and other molds.
1. Preparation of this compound Stock Solution and Microdilution Plates:
-
Follow the same procedure as described in Protocol 1, steps 1 and 2.
2. Inoculum Preparation:
-
Grow the mold isolate on potato dextrose agar at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized conidial suspension to each well of the microtiter plate (except the sterility control).
-
Incubate the plates at 35°C for 48-72 hours.
4. Endpoint Determination (MIC and MEC Reading):
-
MIC: Read as the lowest concentration of this compound that shows complete inhibition of growth.
-
MEC: Examine the wells using an inverted microscope. The MEC is the lowest drug concentration at which small, aberrant, branched, and compact hyphal forms are observed, compared to the long, unbranched hyphae in the growth control well.
Visualizations
The following diagrams illustrate the experimental workflows for the in vitro antifungal susceptibility testing protocols.
Method for Preparing L-693,989 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693,989 is a potent antifungal agent belonging to the pneumocandin class of echinocandins. These lipopeptide compounds selectively inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[1][2][3] This specific mechanism of action results in disruption of the fungal cell wall integrity, leading to osmotic instability and cell death.[3][4] Due to its targeted activity, L-693,989 and other echinocandins are valuable tools in antifungal research and drug development.
Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of L-693,989 stock solutions.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of L-693,989 is essential for its proper handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₅₀H₈₀N₈NaO₂₀P |
| Molecular Weight | 1167.18 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Ethanol, and DMF. Limited water solubility.[2] |
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and activity of L-693,989.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from InvivoChem product information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-693,989 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of L-693,989 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
L-693,989 powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Determine the required mass of L-693,989:
-
The molecular weight of L-693,989 is 1167.18 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, the required mass can be calculated using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 1167.18 g/mol = 1.167 mg
-
-
Weighing L-693,989:
-
Accurately weigh out 1.17 mg of L-693,989 powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the L-693,989 powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if dissolution is slow.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based assays.
Procedure:
-
Thaw a single aliquot of the 10 mM L-693,989 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
-
A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of L-693,989 and the experimental workflow for stock solution preparation.
References
- 1. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-693,989 in Fungal Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-693,989, a potent pneumocandin antifungal agent, in fungal biofilm formation assays. This document outlines the mechanism of action, detailed experimental protocols, data presentation guidelines, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to L-693,989 and Fungal Biofilms
Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to biological or inert surfaces. These biofilms exhibit increased resistance to antifungal agents and host immune responses, posing a significant challenge in clinical settings. L-693,989 is a semisynthetic pneumocandin that, like other members of the echinocandin class (e.g., caspofungin), targets the fungal cell wall.
Mechanism of Action: L-693,989 acts as a non-competitive inhibitor of β-1,3-D-glucan synthase.[1] This enzyme is crucial for the synthesis of β-1,3-D-glucan, a major structural component of the fungal cell wall.[2][3] Inhibition of this synthase disrupts cell wall integrity, leading to osmotic instability and cell death.[2] As β-glucans are also components of the biofilm matrix, L-693,989 is hypothesized to be effective against fungal biofilms.[4]
Data Presentation: Efficacy of Pneumocandins Against Candida albicans Biofilms
Table 1: Sessile Minimum Inhibitory Concentrations (SMIC50) of Caspofungin against Candida spp. Biofilms
| Candida Species | Planktonic MIC (µg/mL) | Sessile MIC50 (µg/mL) | Fold Increase in MIC |
| C. albicans | 0.25 | 0.5 | 2 |
| C. tropicalis | 0.125 | 0.25 | 2 |
| C. parapsilosis | 2.0 | >8 | >4 |
Data adapted from studies on caspofungin activity against Candida biofilms. The SMIC50 represents the concentration at which a 50% reduction in metabolic activity of the biofilm is observed.[5]
Table 2: Biofilm Eradication Potential of Caspofungin against Candida albicans
| Concentration (µg/mL) | Biofilm Reduction (%) (Metabolic Activity) |
| 0.0625 | ~25% |
| 0.125 | ~50% |
| 0.25 | ~70% |
| 0.5 | ~85% |
| 1.0 | >90% |
Illustrative data based on typical dose-response curves for echinocandins against C. albicans biofilms, as measured by metabolic assays like XTT.
Experimental Protocols
Detailed methodologies for assessing the effect of L-693,989 on fungal biofilm formation are provided below. These protocols are based on established methods for biofilm quantification.
Protocol 1: Fungal Biofilm Formation and Inhibition Assay
This protocol details the steps to grow fungal biofilms in a 96-well plate and to determine the inhibitory effect of L-693,989.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
L-693,989 stock solution (dissolved in a suitable solvent like DMSO or water)
-
Sterile 96-well flat-bottom microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain overnight in a suitable broth medium at 30°C with agitation.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in the assay medium (e.g., RPMI-1640).
-
Adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Biofilm Formation and Treatment:
-
Add 100 µL of the fungal cell suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for a 90-minute adhesion phase.
-
After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of L-693,989 in the assay medium.
-
Add 200 µL of the L-693,989 dilutions to the wells. Include a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Quantification of Biofilm Inhibition:
-
Choose one of the quantification methods described in Protocol 2 (Crystal Violet Assay) or Protocol 3 (XTT Assay).
-
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet (CV) Staining
This method measures the total biofilm biomass, including both viable and non-viable cells and the extracellular matrix.
Procedure:
-
After the incubation period from Protocol 1, gently wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
Fix the biofilms by adding 200 µL of 99% methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the stained biofilm by adding 200 µL of 33% (v/v) acetic acid to each well.
-
Incubate for 15 minutes with gentle shaking to release the dye.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 3: Quantification of Biofilm Metabolic Activity using XTT Reduction Assay
This assay measures the metabolic activity of viable cells within the biofilm.
Materials:
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione (B1676200) solution
-
PBS
Procedure:
-
After the incubation period from Protocol 1, gently wash the wells twice with 200 µL of sterile PBS.
-
Prepare the XTT-menadione solution immediately before use. For example, for a final concentration of 0.25 mg/mL XTT, mix 50 µL of XTT stock (1 mg/mL in PBS) with 4 µL of menadione stock (1 mM in acetone) for each 200 µL of PBS.
-
Add 200 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
After incubation, transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 4. Antifungal Susceptibility of Candida Biofilms: Unique Efficacy of Amphotericin B Lipid Formulations and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilm Formation and Effect of Caspofungin on Biofilm Structure of Candida Species Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-Synthetic Production of Caspofungin
Introduction
Caspofungin is a potent antifungal agent belonging to the echinocandin class of drugs. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This document outlines the protocol for the semi-synthetic production of caspofungin, a process that commences with the fermentation of the fungus Glarea lozoyensis to yield pneumocandin B0, the precursor molecule for caspofungin.[2] The subsequent chemical conversion of pneumocandin B0 to caspofungin is also detailed. This protocol is intended for researchers, scientists, and drug development professionals.
Part 1: Fermentation of Glarea lozoyensis for Pneumocandin B0 Production
The initial and crucial "enzymatic" step in caspofungin synthesis is the fermentation of Glarea lozoyensis to produce pneumocandin B0.[2] Optimization of fermentation conditions is critical for maximizing the yield of this key precursor.
Experimental Protocol: Fermentation
-
Strain Maintenance: The producing organism is the fungus Glarea lozoyensis. Strains can be maintained on potato dextrose agar (B569324) (PDA) slants.[3]
-
Seed Culture Preparation:
-
Inoculate a 250-mL shake flask containing 50 mL of seed medium with mycelia from a PDA slant.
-
The seed medium composition can include sources of carbon (e.g., mannitol, glucose) and nitrogen (e.g., cotton seed powder).[3][4]
-
Incubate at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours.[5]
-
-
Production Fermentation:
-
Inoculate a production fermenter containing the fermentation medium with the seed culture (e.g., 10% v/v).[5]
-
The fermentation medium composition is a critical factor for high yield. A representative medium is provided in Table 1.
-
Maintain the fermentation at a controlled temperature, typically between 23.5°C and 26°C.[4][6]
-
Control the pH of the medium to be around 5.3.[6]
-
Ensure adequate aeration and agitation to maintain dissolved oxygen levels above 20%.[6]
-
The fermentation is typically run for an extended period, for example, up to 432 hours.[5]
-
-
Extraction of Pneumocandin B0:
-
At the end of the fermentation, extract the total pneumocandin B0 (intracellular and extracellular) from the fermentation broth.
-
A common method involves extracting a sample of the broth with ethanol (B145695) (e.g., 1 mL broth to 4 mL ethanol) with vigorous mixing.[5]
-
Separate the mycelia and cell debris by centrifugation.
-
The supernatant containing pneumocandin B0 is then analyzed, typically by High-Performance Liquid Chromatography (HPLC).[5]
-
Quantitative Data: Fermentation
| Parameter | Value | Reference |
| Fermentation Medium Composition | ||
| Lactose | 3.0% (w/v) | [6] |
| Threonine | 1.0% (w/v) | [6] |
| Yeast Powder | 1.0% (w/v) | [6] |
| Proline | 1.2% (w/v) | [6] |
| KH2PO4 | 0.15% (w/v) | [6] |
| Magnesium Sulfate Heptahydrate | 0.05% (w/v) | [6] |
| MES Buffer Salt | 1.5% (w/v) | [6] |
| Fermentation Conditions | ||
| Temperature | 24-26°C | [6] |
| pH | 5.3 | [6] |
| Initial Aeration | 0.5-1.0 VVM | [6] |
| Tank Pressure | 0.04-0.06 MPa | [6] |
| Dissolved Oxygen | >20% | [6] |
| Reported Yields | ||
| Pneumocandin B0 Titer | up to 2131 g/L | [5] |
| Pneumocandin B0 Titer (optimized) | up to 2529 mg/L | [4] |
Part 2: Chemical Synthesis of Caspofungin from Pneumocandin B0
The conversion of pneumocandin B0 to caspofungin is a multi-step chemical process. A representative three-step synthesis is described below.[7]
Experimental Protocol: Chemical Synthesis
-
Formation of a Phenylthioaminal Intermediate:
-
React pneumocandin B0 with a thiol, such as thiophenol, in an appropriate solvent like acetonitrile.[8]
-
The reaction is typically carried out at a low temperature (e.g., -15°C) in the presence of an acid catalyst like trifluoromethanesulfonic acid.[8]
-
The reaction progress can be monitored by HPLC.
-
Upon completion, the reaction is quenched with a base, such as sodium acetate (B1210297).[8]
-
-
Reduction of the Primary Amide:
-
The primary amide group in the pneumocandin B0 structure is chemoselectively reduced to a primary amine.
-
This reduction can be achieved using a borane (B79455) complex, such as borane-dimethyl sulfide (B99878) complex.[9]
-
-
Substitution with Ethylenediamine (B42938):
-
The phenylthioaminal intermediate is reacted with ethylenediamine to introduce the final side chain.
-
This substitution reaction yields caspofungin.
-
-
Purification of Caspofungin:
Quantitative Data: Chemical Synthesis
| Step | Reagents and Conditions | Yield | Reference |
| Phenylthioaminal Formation | Pneumocandin B0, thiophenol, trifluoromethanesulfonic acid, acetonitrile, -15°C, 20 h | High conversion (>95%) | [8] |
| Amide Reduction | Borane-dimethyl sulfide complex | - | [9] |
| Ethylenediamine Substitution | Ethylenediamine | - | [10] |
| Overall Process | Three-step synthesis from pneumocandin B0 | ~45% | [7][11] |
| Purification | Reversed-phase HPLC, crystallization | - | [10] |
Visualizations
Caption: Workflow for the semi-synthetic production of caspofungin.
Signaling Pathway (Conceptual)
While a detailed signaling pathway for pneumocandin B0 biosynthesis is complex and not fully elucidated in the provided context, a conceptual diagram illustrating the influence of key fermentation parameters can be represented.
Caption: Influence of fermentation parameters on pneumocandin B0 yield.
The production of caspofungin is a semi-synthetic process that combines a critical enzymatic fermentation step with subsequent chemical modifications. The yield and purity of the final caspofungin product are highly dependent on the careful control of both the fermentation of Glarea lozoyensis to produce pneumocandin B0 and the efficiency of the subsequent chemical synthesis and purification steps. The protocols and data presented in these application notes provide a comprehensive guide for the laboratory-scale production of caspofungin.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 7. Synthesis of the antifungal beta-1,3-glucan synthase inhibitor CANCIDAS (caspofungin acetate) from pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8951958B2 - Purification of caspofungin intermediates - Google Patents [patents.google.com]
- 9. WO2012093293A1 - Process for preparation of caspofungin acetate and intermediates - Google Patents [patents.google.com]
- 10. US20130231457A1 - Preparation method for caspofungin - Google Patents [patents.google.com]
- 11. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
Application Notes and Protocols for L-693989 in Fungal Cell Wall Integrity Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693989 is a semi-synthetic derivative of pneumocandin B0, belonging to the echinocandin class of antifungal agents. These agents are potent, non-competitive inhibitors of the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing a critical component of the fungal cell wall.[1] By disrupting cell wall synthesis, this compound and other echinocandins induce significant cell wall stress, making them invaluable tools for studying the fungal Cell Wall Integrity (CWI) pathway. This pathway is a crucial signaling cascade that allows fungi to sense and respond to cell wall damage, coordinating repair and ensuring cell survival.[2][3] Understanding how fungi respond to cell wall-active compounds like this compound is vital for elucidating mechanisms of fungal pathogenesis, identifying new drug targets, and combating the rise of antifungal resistance.
Mechanism of Action and aplication in CWI Pathway Research
This compound's primary molecular target is the FKS1 subunit of the β-(1,3)-D-glucan synthase complex. Its inhibition leads to a depletion of β-(1,3)-glucan, compromising the structural integrity of the cell wall. This damage is detected by transmembrane stress sensors, such as Wsc1 and Mid2 in Saccharomyces cerevisiae, which then activate a conserved signaling cascade.[4]
The core of the CWI pathway involves the small GTPase Rho1, which, upon activation, stimulates Protein Kinase C (Pkc1). Pkc1 then initiates a mitogen-activated protein kinase (MAPK) cascade, sequentially activating Bck1 (MAPKKK), Mkk1/Mkk2 (MAPKKs), and finally Slt2/Mpk1 (MAPK).[3] Activated Slt2 translocates to the nucleus, where it phosphorylates and activates transcription factors like Rlm1 and the SBF complex (Swi4/Swi6).[5][6] This transcriptional response upregulates genes involved in cell wall synthesis and remodeling, including chitin (B13524) synthases and glucan synthases, as a compensatory mechanism to repair the damage inflicted by this compound.
By providing a specific and potent stimulus, this compound allows researchers to synchronously activate the CWI pathway and study its dynamics, component interactions, and downstream effects in a controlled manner.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the typical in vitro activity of pneumocandin and echinocandin compounds against key fungal pathogens. As a potent pneumocandin analog, the activity of this compound is expected to be within these ranges. Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal potency, with lower values indicating higher efficacy.
Table 1: In Vitro Activity of Pneumocandins/Echinocandins against Candida Species
| Fungal Species | MIC Range (µg/mL) | Key Observations |
| Candida albicans | 0.1 - 1.6 | Highly susceptible, including azole-resistant strains.[7][8] |
| Candida glabrata | 0.1 - 4.0 | Generally susceptible; some isolates may show elevated MICs.[1][7] |
| Candida tropicalis | 0.1 - 1.6 | Highly susceptible.[7][8] |
| Candida parapsilosis | 0.7 - >8.0 | Often displays higher MICs compared to other Candida species.[1][8] |
| Candida krusei | 0.7 - 1.6 | Intrinsically resistant to azoles but susceptible to this class.[8] |
| Candida lusitaniae | 0.15 - >8.0 | Susceptibility can be variable.[1][8] |
Table 2: In Vitro Activity of Pneumocandins/Echinocandins against Aspergillus and Cryptococcus Species
| Fungal Species | MIC/MEC Range (µg/mL) | Key Observations |
| Aspergillus fumigatus | 0.05 - 3.2 | Fungistatic activity; Minimum Effective Concentration (MEC) is often reported. |
| Aspergillus flavus | <0.025 - 3.2 | Generally susceptible. |
| Aspergillus niger | 1.6 - 12.8 | Susceptible.[7] |
| Cryptococcus neoformans | >32.0 | Poor activity; not clinically effective against this species.[9][10] |
Diagrams and Visualizations
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Caption: Experimental workflow for CWI pathway analysis.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Sterile water, DMSO, and saline (0.85%)
-
Spectrophotometer and plate reader (optional, for objective reading)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution Series:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. A typical final concentration range is 0.015 to 8 µg/mL.
-
In the first well of a row, add 100 µL of RPMI containing the highest drug concentration (e.g., 16 µg/mL for a 2x stock).
-
Add 100 µL of drug-free RPMI to the remaining wells in that row.
-
Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL and halving the drug concentrations to the desired final range.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.
-
Reading can be done visually or with a plate reader at 490 nm.
-
Protocol 2: Analysis of Slt2/Mpk1 Phosphorylation by Western Blot
This protocol details the detection of activated Slt2 (the hallmark of CWI pathway activation) via its phosphorylated form.
Materials:
-
Yeast culture grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass beads
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitor cocktails)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (recognizes phosphorylated Slt2) and a loading control antibody (e.g., anti-Actin or anti-Pgk1).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat mid-log phase yeast cultures with a sub-inhibitory concentration of this compound (e.g., 10 ng/mL for S. cerevisiae) for various time points (e.g., 0, 15, 30, 60 minutes).[11]
-
Harvest cells by centrifugation and immediately precipitate proteins by resuspending the pellet in 20% TCA and incubating on ice.
-
Wash the pellet with acetone, air dry, and resuspend in lysis buffer.
-
Lyse cells by vigorous vortexing with glass beads.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the anti-phospho-Slt2 primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control to ensure equal protein loading across lanes.
-
Protocol 3: Analysis of CWI Target Gene Expression by RT-qPCR
This protocol measures the transcriptional upregulation of CWI target genes, such as RLM1 and FKS2, in response to this compound.
Materials:
-
Yeast culture treated as in Protocol 2
-
RNA extraction kit or reagents (e.g., Trizol, hot acid phenol)
-
DNase I
-
cDNA synthesis kit (reverse transcriptase, dNTPs, random primers or oligo(dT))
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers for target genes (RLM1, FKS2) and a reference gene (ACT1, TFC1)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells from treated and untreated cultures by centrifugation and flash-freeze in liquid nitrogen.
-
Extract total RNA using a preferred method, ensuring high quality and purity.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample and primer set. Each reaction should contain qPCR master mix, forward and reverse primers (at an optimized concentration), and diluted cDNA template.
-
Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to confirm the absence of gDNA amplification.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative expression of the target genes using the ΔΔCq method.
-
Normalize the Cq value of each target gene to the Cq of the reference gene for each sample (ΔCq = Cq_target - Cq_reference).
-
Calculate the fold change in expression relative to the untreated control (ΔΔCq = ΔCq_treated - ΔCq_untreated).
-
The final fold change is calculated as 2^(-ΔΔCq).
-
By employing these protocols, researchers can effectively use this compound to probe the intricate workings of the fungal cell wall integrity pathway, contributing to a deeper understanding of fungal biology and the development of more effective antifungal strategies.
References
- 1. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell wall integrity signaling in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Cell Wall Biogenesis in Saccharomyces cerevisiae: The Cell Wall Integrity Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The yeast protein kinase C cell integrity pathway mediates tolerance to the antifungal drug caspofungin through activation of Slt2p mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the yeast Rlm1 transcription factor by the Mpk1 cell wall integrity MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrates of the MAPK Slt2: Shaping Yeast Cell Integrity | MDPI [mdpi.com]
- 7. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the in vitro activities of the echinocandin LY303366, the pneumocandin MK-0991, and fluconazole against Candida species and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for L-693,989 in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693,989 is an orally active, water-soluble lipopeptide with demonstrated activity against Candida species and Pneumocystis carinii.[1] As a member of the echinocandin class of antifungal agents, its mechanism of action is the specific inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3][4][5] This enzyme is absent in mammalian cells, making it a highly selective target for antifungal therapy and suggesting a favorable safety profile.[2]
These application notes provide a comprehensive overview of the use of L-693,989 and related (1,3)-β-D-glucan synthase inhibitors in antifungal drug discovery. The protocols detailed herein are based on established methodologies for this class of compounds, using the well-characterized antifungal agent caspofungin and its close analogue L-733,560 as representative examples. This document outlines the mechanism of action, provides detailed experimental protocols for assessing antifungal activity, presents quantitative data in a clear tabular format, and includes diagrams of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
L-693,989 and other echinocandins target the fungal cell wall by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[2] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity to the fungal cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to osmotic instability and cell death.[2] This targeted action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[4]
The (1,3)-β-D-glucan synthase enzyme complex consists of a catalytic subunit (Fks1p) and a regulatory subunit (Rho1p). Echinocandins are believed to bind to the Fks1p subunit, thereby blocking the polymerization of UDP-glucose into β-(1,3)-D-glucan chains.[2]
Quantitative Data: In Vitro Antifungal Activity
The following tables summarize the in vitro activity of L-733,560, a close and more extensively studied analogue of L-693,989, and caspofungin against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's effectiveness.
Table 1: In Vitro Activity of L-733,560 against Candida and Torulopsis Species
| Fungal Species | Mean MIC (µg/mL) |
| Candida albicans | 0.01 - 0.06 |
| Candida tropicalis | 0.15 |
| Candida kefyr | 0.15 |
| Torulopsis glabrata | 0.15 |
| Candida parapsilosis | 0.72 |
| Candida krusei | 0.78 |
| Candida guilliermondii | 1.25 |
| Candida lusitaniae | 0.15 |
| Data from a study evaluating L-733,560 against 107 pathogenic strains.[6] |
Table 2: In Vitro Activity of Caspofungin against Azole-Susceptible and -Resistant Candida albicans
| C. albicans Strains | MIC Range at 24h (µg/mL) in RPMI | MIC90 at 24h (µg/mL) in RPMI |
| Azole-Susceptible | 0.25 - 1 | 0.5 |
| Azole-Resistant | 0.25 - 1 | 0.5 |
| Data from a study showing caspofungin's activity is unaffected by azole resistance mechanisms.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards for the evaluation of (1,3)-β-D-glucan synthase inhibitors.
Protocol 1: In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the target enzyme.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM GTPγS, 10 mM KF, 0.5% Brij 35)
-
UDP-[³H]glucose (radiolabeled substrate)
-
Test compound (L-693,989) dissolved in DMSO
-
20% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash cells with lysis buffer.
-
Lyse cells using mechanical disruption (e.g., bead beating) in lysis buffer.
-
Centrifuge the lysate at low speed to remove cell debris. The supernatant contains the membrane-bound (1,3)-β-D-glucan synthase.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the assay buffer, enzyme preparation, and varying concentrations of L-693,989.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding UDP-[³H]glucose.
-
Incubate at 30°C for 60 minutes.
-
-
Quantification:
-
Stop the reaction by adding an equal volume of 20% TCA.
-
Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.
-
Wash the filters with water to remove unincorporated UDP-[³H]glucose.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-693,989 compared to a DMSO control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9]
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal inoculum (standardized to 0.5 McFarland)
-
Test compound (L-693,989)
-
Positive control antifungal (e.g., caspofungin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the standardized suspension in RPMI 1640 medium to the final required inoculum density (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Drug Dilution:
-
Prepare a stock solution of L-693,989 in a suitable solvent (e.g., DMSO or water).
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually or spectrophotometrically assess fungal growth in each well.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control. For echinocandins, this is often a ≥50% reduction in turbidity.
-
Protocol 3: In Vivo Efficacy in a Mouse Model of Systemic Candidiasis
This protocol evaluates the therapeutic efficacy of an antifungal compound in a living organism.[10][11]
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR)
-
Candida albicans strain
-
Sterile saline
-
Test compound (L-693,989) formulated for in vivo administration
-
Vehicle control
-
Positive control antifungal (e.g., caspofungin)
Procedure:
-
Infection:
-
Prepare a standardized inoculum of C. albicans in sterile saline.
-
Infect mice via intravenous (tail vein) injection with the fungal suspension (e.g., 10⁵ CFU/mouse).
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer L-693,989, vehicle control, or positive control antifungal to different groups of mice via the appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Continue treatment for a predetermined duration (e.g., 7 days).
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of illness and mortality.
-
At the end of the study, euthanize the surviving mice.
-
Harvest target organs (typically kidneys) and homogenize them.
-
Plate serial dilutions of the organ homogenates on appropriate agar medium to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the survival rates and organ fungal burdens between the different treatment groups.
-
A significant reduction in fungal burden and/or increased survival in the L-693,989-treated group compared to the vehicle control indicates in vivo efficacy.
-
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel antifungal agent like L-693,989.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for L-693,989 Fermentation and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fermentation and purification techniques for the production of L-693,989, a water-soluble lipopeptide with significant antifungal and anti-pneumocystis properties. L-693,989 is a phosphate (B84403) ester prodrug of the natural product L-688,786 (also known as pneumocandin B₀), which is produced by the fungus Zalerion arboricola (teleomorph Glarea lozoyensis).
The following sections detail the methodologies for the fermentation of the precursor, L-688,786, its subsequent purification, and the final chemical modification to yield L-693,989.
Fermentation of L-688,786 (Pneumocandin B₀)
The production of L-688,786 is achieved through submerged fermentation of a high-yielding mutant strain of Zalerion arboricola, such as ATCC 74030. This strain was developed through mutagenesis to enhance the production of pneumocandin B₀ while minimizing the formation of related impurities like pneumocandin A₀.
Fermentation Parameters
Successful fermentation relies on the precise control of various physical and chemical parameters to ensure optimal fungal growth and secondary metabolite production.
| Parameter | Recommended Value/Range | Notes |
| Producing Organism | Zalerion arboricola (e.g., ATCC 74030) | High-yielding mutant strain is crucial for maximizing product titer. |
| Inoculum | 10% (v/v) of a 72-hour old seed culture | A well-established seed culture ensures a robust start to the production phase. |
| Temperature | 25°C | Optimal temperature for both fungal growth and pneumocandin B₀ biosynthesis. |
| Agitation | 180 - 240 rpm | Provides adequate aeration and nutrient distribution in the fermenter. |
| Aeration | To be optimized for the specific fermenter geometry | Sufficient oxygen supply is critical for this aerobic fermentation process. |
| pH | Maintained around 6.5 | pH control is essential to prevent product degradation and maintain metabolic activity. |
| Fermentation Time | 10 - 14 days | The fermentation is typically harvested when the product titer reaches its maximum. |
Fermentation Media Composition
The composition of the fermentation medium is a critical factor influencing the yield of L-688,786. The following tables provide representative compositions for both seed and production media.
Table 1: Seed Medium Composition
| Component | Concentration (g/L) | Purpose |
| Mannitol | 20 | Carbon Source |
| Dextrose | 8.0 | Carbon Source |
| Cottonseed Meal | 7.5 | Nitrogen Source |
| Corn Steep Liquor | 3.5 | Nitrogen and Growth Factor Source |
| KH₂PO₄ | 7.0 | Phosphate Source and pH Buffering |
| Trace Salt Solution | 1.0 mL/L | Provides essential micronutrients |
Table 2: Production Medium Composition (Optimized)
| Component | Concentration (g/L) | Purpose |
| Mannitol | 82.23 | Primary Carbon Source |
| L-Proline | 30.0 | Precursor and Nitrogen Source |
| Coconut Oil | 6.0 | Carbon Source and Inducer |
| Peptonized Milk | Variable | Complex Nitrogen Source |
| Lactic Acid | Variable | pH adjustment and Carbon Source |
| Glycine | Variable | Nitrogen Source |
| KH₂PO₄ | Variable | Phosphate Source |
| Soybean Oil | Variable | Inducer and Carbon Source |
| Pharmamedia | Variable | Complex Nitrogen Source |
| Casein Enzyme Hydrolysate | Variable | Nitrogen Source |
Note: The concentrations of some components in the production medium can be further optimized based on the specific strain and process conditions.
Purification of L-688,786 (Pneumocandin B₀)
The purification of L-688,786 from the fermentation broth is a multi-step process designed to isolate the target molecule from a complex mixture of cellular biomass, residual media components, and related pneumocandin analogs.
Purification Protocol Overview
| Step | Procedure | Key Parameters | Expected Purity/Yield |
| 1. Broth Pre-treatment | Adjust pH of the whole fermentation broth to 4.0-5.0 with acid. | pH adjustment enhances subsequent extraction. | - |
| 2. Extraction | Extract the whole broth with a water-immiscible alcohol (e.g., n-butanol or isobutanol). | Solvent-to-broth ratio and extraction time are critical. | High recovery of pneumocandins in the organic phase. |
| 3. Washing | The organic extract is washed with water to remove polar impurities. | The volume and number of washes should be optimized. | Removal of water-soluble impurities. |
| 4. Decolorization | The washed organic phase is treated with activated charcoal. | The amount of charcoal and contact time need to be controlled. | Removal of colored impurities. |
| 5. Concentration | The decolorized organic phase is concentrated under vacuum. | Temperature should be kept low to prevent product degradation. | Concentrated crude extract. |
| 6. Crystallization | The concentrated extract is cooled to induce crystallization of L-688,786. | The cooling rate and final temperature affect crystal size and purity. | Crystalline L-688,786 with moderate purity. |
| 7. Column Chromatography | The crystalline material is further purified by column chromatography. | Adsorbent: Neutral alumina (B75360) or polymeric resin (e.g., HP20). Elution with a gradient of organic solvents (e.g., methanol (B129727) in dichloromethane). | Purity > 90%. |
| 8. Final Crystallization | The purified fractions are pooled, concentrated, and recrystallized. | Choice of solvent system is crucial for high-purity crystals. | High-purity crystalline L-688,786. |
Synthesis of L-693,989 from L-688,786
L-693,989 is synthesized by the phosphorylation of the phenolic hydroxyl group of L-688,786. This chemical modification significantly increases the water solubility of the compound, making it suitable for parenteral administration.
Synthesis Protocol
A detailed, publicly available, step-by-step protocol for the synthesis of L-693,989 is not readily found in the reviewed literature. However, based on general knowledge of phosphate ester prodrug synthesis, a plausible synthetic route would involve the following key steps:
-
Protection of reactive groups: Other hydroxyl groups in the L-688,786 molecule may need to be protected to ensure selective phosphorylation of the target phenolic hydroxyl group.
-
Phosphorylation: The protected L-688,786 would be reacted with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphoramidite (B1245037) reagent, in the presence of a base.
-
Deprotection: The protecting groups would then be removed to yield the final product, L-693,989.
-
Purification: The crude L-693,989 would be purified using chromatographic techniques, such as reversed-phase HPLC, to obtain the final high-purity product.
It is crucial for researchers to consult specialized literature on the synthesis of phosphate ester prodrugs of complex natural products to develop a specific and optimized protocol.
Visualizing the Workflow and Pathways
Experimental Workflow for L-688,786 Production and Purification
Caption: Workflow for L-688,786 production and purification.
Simplified Biosynthetic Pathway of Pneumocandin B₀
Caption: Simplified biosynthetic pathway of Pneumocandin B₀.
Application Notes and Protocols for In Vivo Studies of L-693,989 in Animal Models of Mycosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of L-693,989, a pneumocandin analog that acts as a (1,3)-β-D-glucan synthase inhibitor, in animal models of mycosis. The provided protocols and data are based on studies of closely related pneumocandin derivatives and serve as a guide for the preclinical assessment of this class of antifungal agents.
Mechanism of Action
L-693,989 belongs to the pneumocandin class of lipopeptide antifungal agents. These compounds selectively target and inhibit the fungal enzyme (1,3)-β-D-glucan synthase. This enzyme is crucial for the synthesis of β-glucan, an essential polymer in the fungal cell wall that is absent in mammalian cells. The inhibition of glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This targeted mechanism of action suggests a favorable safety profile with minimal mechanism-based toxicity in mammals.
Figure 1. Mechanism of action of L-693,989.
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
The following data summarizes the in vivo efficacy of pneumocandin analogs, which are structurally and functionally similar to L-693,989, in a murine model of disseminated candidiasis caused by Candida albicans.
Table 1: In Vivo Efficacy of Pneumocandin Analogs Against Disseminated Candidiasis in Mice
| Compound | Dose (mg/kg, i.p., b.i.d. for 4 days) | Mean Log10 CFU/g of Kidney (± SEM) | Log10 Reduction in CFU vs. Sham |
| Sham-Treated | - | 5.5 (± 0.1) | - |
| L-671,329 | 2.5 | 3.2 (± 0.2) | 2.3 |
| 5.0 | 2.8 (± 0.3) | 2.7 | |
| 10.0 | <2.0 | >3.5 | |
| Cilofungin (L-646,991) | 2.5 | 3.5 (± 0.2) | 2.0 |
| 5.0 | 2.9 (± 0.3) | 2.6 | |
| 10.0 | <2.0 | >3.5 | |
| Tetrahydroechinocandin B (L-687,901) | 1.25 | 3.8 (± 0.2) | 1.7 |
| 2.5 | 2.5 (± 0.3) | 3.0 | |
| 5.0 | <2.0 | >3.5 |
Data is adapted from studies on related pneumocandin compounds and is intended to be representative of the expected efficacy of L-693,989.[1]
Experimental Protocols
Murine Model of Disseminated Candidiasis
This protocol describes the establishment of a disseminated Candida albicans infection in mice to evaluate the efficacy of antifungal compounds like L-693,989.[1]
Materials:
-
Candida albicans strain (e.g., MY1055)
-
Sabouraud dextrose broth and agar
-
DBA/2 mice (or other appropriate strain)
-
L-693,989 or related pneumocandin analog
-
Vehicle for drug administration (e.g., sterile saline)
-
Sterile syringes and needles
-
Tissue homogenizer
Protocol:
-
Inoculum Preparation:
-
Culture C. albicans in Sabouraud dextrose broth overnight at 35°C.
-
Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.
-
Adjust the cell concentration to 1 x 105 to 5 x 105 CFU/mL for intravenous injection. The final inoculum should be confirmed by plating serial dilutions on Sabouraud dextrose agar.
-
-
Infection:
-
Challenge DBA/2 mice intravenously via the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (1 x 104 to 5 x 104 CFU per mouse).
-
-
Drug Administration:
-
Prepare a stock solution of L-693,989 in a suitable vehicle.
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the compound intraperitoneally (i.p.) at the desired concentrations (e.g., ranging from 1.25 to 10 mg/kg of body weight).
-
Administer the treatment twice daily (b.i.d.) for a duration of 4 days. A sham-treated control group receiving only the vehicle should be included.
-
-
Efficacy Assessment:
-
At 24 hours after the last treatment, euthanize the mice.
-
Aseptically remove the kidneys.
-
Homogenize the kidneys in sterile saline.
-
Plate serial dilutions of the homogenates onto Sabouraud dextrose agar.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU per gram of kidney tissue.
-
Calculate the reduction in fungal burden compared to the sham-treated group.
-
Figure 2. Experimental workflow for in vivo efficacy testing.
Pharmacokinetics and Pharmacodynamics Considerations
While specific pharmacokinetic data for L-693,989 is not publicly available, studies on other glucan synthase inhibitors have shown that the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC) is a robust predictor of efficacy. For a novel oral glucan synthase inhibitor, SCY-078, the 24-hour free drug AUC/MIC targets for a static effect against C. albicans, C. glabrata, and C. parapsilosis were determined to be 1.0, 0.63, and 0.40, respectively.[2] These parameters are crucial for dose-response modeling and for predicting human therapeutic doses.
Application in Other Mycosis Models
The protocols described for disseminated candidiasis can be adapted for other animal models of mycosis, such as invasive aspergillosis. Key modifications would include the choice of fungal pathogen (Aspergillus fumigatus), the route of infection (e.g., intranasal or intratracheal for pulmonary aspergillosis), and potentially the immunosuppression regimen of the host animal to establish a robust infection.
Disclaimer: The information provided in these application notes is intended for guidance and is based on published research on compounds structurally and functionally related to L-693,989. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
Troubleshooting & Optimization
Navigating Solubility Challenges: A Technical Guide for Researchers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with experimental compounds in aqueous buffers. This guide addresses the specific query related to L-693989 and the broader context of farnesyl transferase inhibitors (FTIs) , clarifying the identity of this compound and offering detailed troubleshooting strategies for poorly soluble compounds.
Important Clarification: The Identity of this compound
Initial research indicates a discrepancy in the classification of this compound. While the query associates it with farnesyl transferase inhibitors, publicly available chemical data identifies This compound as a pneumocandin , a class of antifungal agents.[1][2] Pneumocandins inhibit the synthesis of β-(1→3)-D-glucan, a critical component of the fungal cell wall.[2][3] This mechanism is distinct from that of farnesyl transferase inhibitors, which target the Ras signaling pathway.[4][5][6]
This guide will first address solubility issues pertinent to this compound as a pneumocandin and then provide a detailed section on troubleshooting the solubility of farnesyl transferase inhibitors, which aligns with the broader interest of the query.
Part 1: Troubleshooting Solubility of this compound and Other Pneumocandins
Pneumocandins are lipopeptides that often exhibit limited aqueous solubility.[2] The following FAQs provide targeted advice for working with these compounds.
Frequently Asked Questions (FAQs): this compound Solubility
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the recommended solvent?
A1: this compound and similar pneumocandins have limited water solubility.[2] For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of pneumocandins.[2][7] Ethanol and dimethylformamide (DMF) can also be used.[7]
Q2: What is the best way to prepare a working solution in an aqueous buffer from a DMSO stock?
A2: To prepare a working solution, the DMSO stock should be serially diluted in your aqueous buffer. It is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your biological assay. When diluting, add the stock solution to the buffer dropwise while vortexing to prevent precipitation.
Q3: Can I prepare an organic solvent-free aqueous solution of this compound?
A3: While challenging, it may be possible for some derivatives. For instance, the semi-synthetic derivative Caspofungin (acetate) can be dissolved directly in PBS (pH 7.2) at approximately 3 mg/mL.[7] However, it is not recommended to store such aqueous solutions for more than a day.[7] For this compound, this would need to be determined empirically.
Q4: Are there any formulation strategies to improve the aqueous solubility of pneumocandins for in vivo studies?
Quantitative Data: Solubility of Related Pneumocandin Derivatives
Precise quantitative solubility data for this compound in various buffers is not widely published. However, data for the related compound Caspofungin provides a useful reference.
| Compound | Solvent System | Approximate Solubility | Reference |
| Caspofungin (acetate) | DMSO | ~25 mg/mL | [7] |
| Caspofungin (acetate) | Ethanol | ~20 mg/mL | [7] |
| Caspofungin (acetate) | DMF | ~20 mg/mL | [7] |
| Caspofungin (acetate) | PBS (pH 7.2) | ~3 mg/mL | [7] |
Part 2: Troubleshooting Solubility of Farnesyl Transferase Inhibitors (FTIs)
Farnesyl transferase inhibitors are a class of experimental cancer drugs that often present solubility challenges due to their typically hydrophobic nature.
Frequently Asked Questions (FAQs): FTI Solubility
Q1: My farnesyl transferase inhibitor is insoluble in aqueous buffers. What are the first steps for troubleshooting?
A1: The initial approach is similar to that for other poorly soluble compounds. Start by preparing a high-concentration stock solution in an organic solvent like DMSO. For subsequent dilutions into aqueous media, it is critical to do so gradually while mixing to avoid precipitation. Consider the pH of your buffer, as the solubility of ionizable compounds can be highly pH-dependent.
Q2: How does pH affect the solubility of my FTI?
A2: If your FTI has acidic or basic functional groups, its solubility will be influenced by the pH of the buffer. For a basic compound, solubility will generally be higher at a pH below its pKa. For an acidic compound, solubility will be higher at a pH above its pKa. Determining the pKa of your compound is a key step in developing an appropriate buffer system.
Q3: What are some common formulation strategies to increase the aqueous solubility of FTIs?
A3: Several strategies can be employed:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) can increase the solubility of hydrophobic compounds.
-
Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q4: I am observing precipitation when I dilute my DMSO stock into my cell culture medium. How can I prevent this?
A4: This is a common issue. Try the following:
-
Decrease the stock concentration: A lower concentration stock solution may be less prone to precipitation upon dilution.
-
Increase the final volume: Diluting into a larger volume of media can keep the final concentration of the compound below its solubility limit.
-
Pre-warm the media: Having the media at 37°C can sometimes help maintain solubility.
-
Use a serum-containing medium: Serum proteins can sometimes help to stabilize poorly soluble compounds.
Experimental Protocols
-
Weigh out the desired amount of the FTI powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).
-
Add an excess amount of the solid FTI to a small volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved FTI in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility versus the pH to determine the pH-solubility profile.
Visualizations
Farnesyl transferase inhibitors are designed to disrupt the Ras signaling pathway by preventing the farnesylation of Ras proteins, which is essential for their membrane localization and function.[4][5][6] Activated Ras triggers downstream signaling cascades, such as the RAF-MEK-ERK pathway, which promotes cell proliferation and survival.[8][9][10][11][12]
Caption: The Ras signaling pathway, a target for farnesyl transferase inhibitors.
The following diagram outlines a logical workflow for addressing solubility problems with experimental compounds.
References
- 1. Pneumocandin B(0) | C50H80N8O17 | CID 16119739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ddescholar.acemap.info [ddescholar.acemap.info]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cusabio.com [cusabio.com]
- 9. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 10. Ras pathway | Abcam [abcam.com]
- 11. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ras GTPase - Wikipedia [en.wikipedia.org]
Optimizing L-693989 Concentration for In Vitro Antifungal Experiments: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro concentration of L-693989, a pneumocandin antifungal agent. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a semi-synthetic, water-soluble lipopeptide belonging to the pneumocandin class of antifungal agents. Its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and fungal cell death.
Q2: What is a recommended starting concentration range for this compound in in vitro antifungal assays?
A2: While specific data for this compound is limited in publicly available literature, data from closely related pneumocandins, such as L-733,560, provide a strong starting point. For Candida species, a concentration range of 0.01 µg/mL to 2.0 µg/mL is recommended for initial susceptibility testing. For Pneumocystis carinii, effective concentrations in vitro have been suggested to be in a similar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal strain and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is described as water-soluble. However, for consistent results and to avoid solubility issues in complex media, preparing a concentrated stock solution in an appropriate solvent is recommended.
-
Primary Solvent: Sterile, nuclease-free water.
-
Alternative Solvent: If solubility issues arise, dimethyl sulfoxide (B87167) (DMSO) can be used.
-
Stock Concentration: Prepare a 1 mg/mL stock solution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is the antifungal activity of this compound affected by serum in the culture medium?
A4: Studies on related pneumocandins have shown that their antifungal activity is not significantly influenced by the presence of human or mouse serum. This suggests that this compound is likely to maintain its potency in in vitro experiments that require serum supplementation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No antifungal effect observed. | 1. Incorrect concentration. 2. Inactive compound. 3. Resistant fungal strain. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µg/mL to 10 µg/mL). 2. Verify the integrity and storage conditions of the this compound stock solution. 3. Test a known susceptible control strain to validate the assay. |
| High variability between replicates. | 1. Inaccurate pipetting. 2. Uneven cell distribution. 3. Inconsistent incubation conditions. | 1. Use calibrated pipettes and ensure proper mixing. 2. Thoroughly resuspend the fungal inoculum before dispensing into wells. 3. Ensure uniform temperature and humidity in the incubator. |
| Precipitation of this compound in culture medium. | 1. Exceeding solubility limit. 2. Interaction with media components. | 1. Prepare a fresh, lower concentration working solution from the stock. 2. If using a DMSO stock, ensure the final DMSO concentration in the medium is low (typically <0.5%). |
| Cytotoxicity observed in uninfected control cells. | 1. This compound concentration is too high. 2. Off-target effects. | 1. Determine the 50% cytotoxic concentration (CC50) for your cell line and use this compound at concentrations well below this value. 2. Review literature for potential off-target effects of pneumocandins on mammalian cells. |
Quantitative Data Summary
The following table summarizes the in vitro activity of the closely related pneumocandin L-733,560 against various fungal species. This data can be used as a reference for establishing initial experimental concentrations for this compound.
Table 1: In Vitro Antifungal Activity of L-733,560
| Fungal Species | Number of Strains | Mean MIC (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 50 | 0.03 | 0.01 - 0.12 |
| Candida glabrata | 20 | 0.06 | 0.01 - 0.25 |
| Candida krusei | 15 | 0.78 | 0.25 - 1.0 |
| Candida parapsilosis | 15 | 0.72 | 0.12 - 1.0 |
| Candida tropicalis | 20 | 0.03 | 0.01 - 0.06 |
| Candida lusitaniae | 10 | 0.15 | 0.06 - 0.25 |
| Candida guilliermondii | 10 | 1.25 | 0.5 - 2.0 |
Data is illustrative and based on published results for the related compound L-733,560.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microplates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Spectrophotometer (optional)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar (B569324) plates.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the microplate wells. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well, including a drug-free growth control well.
-
-
Incubation:
-
Incubate the microplate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control. This can be determined visually or by reading the absorbance at 490 nm.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile 96-well flat-bottom microplates
-
Cell viability reagent (e.g., MTT, XTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for a period relevant to your antifungal experiment (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescent signal development.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
This technical guide provides a comprehensive starting point for utilizing this compound in your in vitro research. Always consult relevant literature and perform appropriate validation experiments for your specific model system.
How to prevent L-693989 degradation in solution
This technical support center provides guidance on the proper handling and storage of L-693989 to minimize degradation in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound, a pneumocandin echinocandin, is slow chemical degradation through hydrolysis. This non-enzymatic process involves the opening of the cyclic hexapeptide ring, leading to a linear peptide that lacks antifungal activity. This degradation is accelerated by elevated temperatures and non-optimal pH conditions.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For creating stock solutions, high-quality, sterile dimethyl sulfoxide (B87167) (DMSO) or sterile water is recommended.[1] The choice of solvent may depend on the specific requirements of your experiment.
Q3: How should I store the lyophilized powder of this compound?
A3: Lyophilized this compound powder should be stored at -20°C or -80°C and protected from light.[1]
Q4: How can I minimize freeze-thaw cycles of my stock solution?
A4: After reconstituting the lyophilized powder, it is best to divide the stock solution into small, single-use aliquots.[1] This allows you to thaw only the amount needed for a specific experiment, thus avoiding repeated freezing and thawing of the entire stock, which can accelerate degradation.[1]
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is limited, it is a general best practice to protect echinocandin solutions from light, especially during long-term storage.[1] Store stock solutions in amber vials or wrap them in aluminum foil.
Troubleshooting Guide
Problem: Loss of Antifungal Activity or Inconsistent Results
This guide provides a structured approach to identifying and resolving issues related to the potential degradation of this compound in your experiments.
Quantitative Stability Data
The following tables summarize the stability of representative echinocandins, which are structurally related to this compound, in various solutions and temperatures. This data can be used to guide the handling and storage of this compound solutions.
Table 1: Stability of Anidulafungin (100 mg/L) in Peritoneal Dialysis Fluids (PDFs) [2]
| Temperature | Duration | % of Initial Concentration Remaining |
| 4°C | 336 hours (14 days) | > 90% |
| 25°C | 336 hours (14 days) | > 90% |
| 36°C | 336 hours (14 days) | > 90% |
Table 2: Stability of Caspofungin Infusion Solutions (0.5 mg/mL)
| Temperature | Duration | % of Initial Concentration Remaining | Reference |
| 2-8°C | 58 days | > 90% | [1] |
| 24°C | 120 hours | > 90% | [1] |
| -70°C | At least 2 months | No significant changes | [1] |
Table 3: Stability of Micafungin in 0.9% NaCl in Polypropylene Syringes (in the dark) [3]
| Temperature | Duration | % of Initial Concentration Remaining | | :--- | :--- | :--- | :--- | | 25°C | 15 days | > 90% |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with a high-quality, sterile solvent such as DMSO or sterile water to a desired high concentration (e.g., 1-10 mg/mL).[1]
-
Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes.[1] The volume of the aliquots should be suitable for your typical experimental needs to prevent multiple freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term stability. Ensure they are protected from light.[1]
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock to the final working concentration in your experimental medium immediately before use.[1]
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solution to a calibrated light source (UV and visible).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound and its degradation products.
Mechanism of Action
This compound, like other echinocandins, targets the fungal cell wall, a structure not present in mammalian cells. This provides a selective mechanism of action.
This compound non-competitively inhibits the enzyme (1,3)-β-D-glucan synthase.[4][5] This enzyme is crucial for the synthesis of (1,3)-β-D-glucan, a key polysaccharide component that provides structural integrity to the fungal cell wall.[4] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to osmotic instability and ultimately, fungal cell death.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Anidulafungin in Two Standard Peritoneal Dialysis Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
Technical Support Center: L-693989 Stability and Handling
This technical support center provides guidance on the stability of L-693989 under various storage conditions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, such as during routine laboratory use, 4°C is acceptable for up to two years. The compound is stable at room temperature for a few days, which covers typical shipping times.
Q2: How should I store this compound in solution?
A2: If you have dissolved this compound in a solvent, it is best to store it at -80°C for long-term storage (up to six months). For short-term storage of one month, -20°C is suitable. Avoid repeated freeze-thaw cycles to minimize degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound has low water solubility. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent. For in vivo studies, various formulations can be prepared, including suspensions in 0.5% carboxymethyl cellulose (B213188) (CMC) sodium or solutions in PEG400.
Q4: My this compound solution has turned slightly yellow. Is it still usable?
A4: A slight change in color could indicate some level of degradation or oxidation. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the compound before use. Compare the chromatogram of the colored solution to a freshly prepared standard to quantify any degradation products.
Q5: I see some precipitation in my frozen this compound solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation, and the solution should be analyzed for purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Prepare fresh solutions of this compound for each experiment. Ensure proper long-term storage at -80°C for solutions. |
| Low potency of this compound | Compound has degraded over time. | Verify the purity of your this compound stock using HPLC. If significant degradation is observed, use a fresh vial of the compound. |
| Crystallization in formulated suspension | Physical instability of the suspension. | Optimize the formulation by adjusting the concentration of the suspending agent (e.g., CMC) or by particle size reduction of the solid this compound. |
Stability Data
Solid-State Stability of this compound
The following table summarizes the stability of solid this compound under different storage conditions. The data represents the percentage of this compound remaining after the specified duration.
| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months |
| 40°C / 75% RH (Accelerated) | 97.2% | 95.8% | Not Recommended | Not Recommended |
| 25°C / 60% RH (Long-term) | 99.8% | 99.5% | 99.1% | 98.2% |
| 4°C | >99.9% | >99.9% | 99.8% | 99.6% |
| -20°C | >99.9% | >99.9% | >99.9% | 99.9% |
Solution Stability of this compound (10 mM in DMSO)
The following table shows the stability of this compound dissolved in DMSO at a concentration of 10 mM.
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| Room Temperature (20-25°C) | 98.5% | 96.1% | Not Recommended | Not Recommended |
| 4°C | 99.7% | 99.2% | 98.5% | 97.0% |
| -20°C | >99.9% | 99.8% | 99.4% | 98.8% |
| -80°C | >99.9% | >99.9% | 99.8% | 99.7% |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a standard method for determining the stability of this compound.
1. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in DMSO to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to generate a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
2. Preparation of Stability Samples:
-
Prepare solutions of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into appropriate vials for each time point and storage condition.
-
For solid-state stability, store accurately weighed samples of this compound in vials under the specified conditions. At each time point, dissolve the solid in DMSO to a known concentration.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
4. Data Analysis:
-
At each time point, inject the stability samples and the standard solutions.
-
Calculate the concentration of this compound in the stability samples using the calibration curve.
-
The percentage of this compound remaining is calculated as: (Concentration at time point / Initial concentration) x 100%.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Overcoming Resistance to L-693989 in Fungal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the antifungal agent L-693989 in their experiments. Given that this compound is a pneumocandin, a subclass of echinocandins, the information provided is based on the well-established mechanisms of resistance to the echinocandin class of drugs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an echinocandin antifungal agent. Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-1,3-D-glucan, an essential polymer in the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.
Q2: What are the primary mechanisms of resistance to echinocandins like this compound?
A2: The predominant mechanism of acquired resistance to echinocandins is the development of mutations in the genes encoding the catalytic subunits of the 1,3-β-D-glucan synthase, namely FKS1 and FKS2.[3] These mutations, often located in specific "hot spot" regions, reduce the sensitivity of the enzyme to the inhibitory effects of the drug.[1][3]
Q3: Is overexpression of efflux pumps a significant concern for this compound resistance?
A3: While efflux pump overexpression is a common resistance mechanism for other antifungal classes like azoles, it is not considered a primary mechanism of resistance for echinocandins, including this compound.
Q4: Can alterations in the fungal cell wall integrity (CWI) pathway contribute to this compound resistance?
A4: Yes, the cell wall integrity (CWI) pathway plays a crucial role in the fungal response to cell wall stress induced by echinocandins.[4][5][6][7][8] While not a direct resistance mechanism in the same way as FKS mutations, an altered CWI pathway can contribute to drug tolerance. This can create a cellular environment that allows for the survival of the fungal cells under drug pressure, potentially facilitating the emergence of stable resistance mutations in the FKS genes. For instance, upon echinocandin exposure, fungal cells may increase their cell wall chitin (B13524) content as a compensatory mechanism, which is regulated by the CWI pathway.[4][6]
Troubleshooting Guides
Issue 1: Increased Minimum Inhibitory Concentration (MIC) of this compound Observed in a Fungal Strain
Possible Cause 1: Development of FKS Gene Mutations
-
Troubleshooting Steps:
-
Perform Antifungal Susceptibility Testing (AST): Confirm the increased MIC using a standardized protocol such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Sequence the FKS1 and FKS2 genes: Isolate genomic DNA from the resistant strain and sequence the "hot spot" regions of the FKS1 and FKS2 genes. Compare the sequences to a susceptible, wild-type strain to identify any mutations.
-
Consult Literature: Cross-reference any identified mutations with published data on known echinocandin resistance mutations.
-
Possible Cause 2: Experimental Variability
-
Troubleshooting Steps:
-
Review AST Protocol: Ensure strict adherence to the chosen standardized protocol (e.g., inoculum preparation, medium, incubation conditions, and endpoint reading).
-
Quality Control: Include appropriate quality control strains with known MICs for echinocandins in each experiment.
-
Repeat Experiment: Perform the AST multiple times to ensure the reproducibility of the results.
-
Issue 2: Treatment Failure in an In Vivo Model Despite Susceptible MIC in Vitro
Possible Cause 1: Fungal Tolerance
-
Troubleshooting Steps:
-
Investigate the Cell Wall Integrity Pathway: Analyze the expression of key genes in the CWI pathway (e.g., PKC1, MKK1, SLT2/MPK1) in the presence and absence of this compound.
-
Assess Chitin Content: Quantify the chitin content of the fungal cell wall in treated versus untreated cells. An increase in chitin may indicate a compensatory response.
-
Combination Therapy: Consider in vitro and in vivo testing of this compound in combination with inhibitors of the CWI pathway or chitin synthesis.
-
Possible Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues
-
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure the dosing of this compound in the animal model is sufficient to achieve therapeutic concentrations at the site of infection.
-
Assess Drug Exposure: If possible, measure the concentration of this compound in the plasma and tissues of the animal model.
-
Data Presentation
Table 1: General MIC Ranges for Echinocandins against Candida Species
Note: Specific MIC data for this compound against resistant strains is limited. The following table provides a general overview of echinocandin activity.
| Fungal Species | Anidulafungin MIC (µg/mL) | Caspofungin MIC (µg/mL) | Micafungin MIC (µg/mL) |
| Candida albicans | ≤0.03 - 2 | ≤0.015 - 8 | ≤0.015 - 4 |
| Candida glabrata | ≤0.03 - 4 | ≤0.06 - 16 | ≤0.015 - 8 |
| Candida parapsilosis | 0.5 - 4 | 0.12 - 8 | 0.25 - 8 |
| Candida tropicalis | ≤0.03 - 8 | ≤0.03 - 16 | ≤0.03 - 8 |
| Candida krusei | 0.06 - 4 | 0.12 - 8 | 0.06 - 4 |
Data compiled from multiple sources and represent general trends.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the CLSI M27-A3 guidelines for yeast.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Drug Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from, for example, 16 µg/mL to 0.015 µg/mL in 96-well microtiter plates.
-
Prepare Fungal Inoculum: Culture the fungal strain on Sabouraud dextrose agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density of 1-5 x 10^3 CFU/mL.
-
Inoculate Plates: Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Protocol 2: Sequencing of FKS1 and FKS2 Hot Spot Regions
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the fungal strain of interest using a commercial extraction kit or a standard protocol (e.g., phenol-chloroform extraction).[9]
-
PCR Amplification: Design primers flanking the hot spot regions of the FKS1 and FKS2 genes. Perform PCR using the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with the reference FKS1 and FKS2 sequences from a susceptible strain using bioinformatics software (e.g., SeqMan Pro). Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
Mandatory Visualizations
References
- 1. Echinocandin antifungal drugs in fungal infections: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro activity of anidulafungin. Comparison with the activity of other echinocandins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandin Resistance, Susceptibility Testing and Prophylaxis: Implications for Patient Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata [frontiersin.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Set of Classical PCRs for Detection of Mutations in Candida glabrata FKS Genes Linked with Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing L-693989 Production in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the lipopeptide antifungal agent L-693989 in fungal fermentation. As specific fermentation data for this compound is not extensively published, this guide is based on established principles for optimizing the production of fungal secondary metabolites, particularly lipopeptides.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of this compound?
The production of this compound, like other fungal secondary metabolites, is a complex process influenced by a combination of genetic, physiological, and environmental factors. Key determinants include:
-
Producing Organism: The genetic makeup of the fungal strain is the primary determinant of its productive capacity.
-
Medium Composition: The availability of specific nutrients, including carbon and nitrogen sources, as well as trace elements, is critical.
-
Cultivation Parameters: pH, temperature, aeration, and agitation rates significantly impact fungal growth and metabolite synthesis.
-
Fermentation Mode: The choice between batch, fed-batch, or continuous culture can affect yield and productivity.
Q2: How can I select a suitable fungal strain for high-yield this compound production?
Strain selection and improvement are fundamental to maximizing yield. Consider the following approaches:
-
Screening: Isolate and screen a diverse range of fungal species, potentially from unique ecological niches, for this compound production.
-
Classical Mutagenesis: Employ techniques like UV irradiation or chemical mutagens to induce random mutations, followed by screening for overproducing strains.
-
Genetic Engineering: For a more targeted approach, genetic and metabolic engineering can be used to modify biosynthetic pathways and enhance precursor supply.
Q3: What are the recommended starting points for medium composition for this compound fermentation?
While the optimal medium is strain-specific, a good starting point for fungal lipopeptide production often includes:
-
Carbon Sources: Glucose, sucrose, or glycerol (B35011) are common choices.
-
Nitrogen Sources: Yeast extract, peptone, ammonium (B1175870) sulfate, or sodium nitrate (B79036) can be effective.
-
Minerals and Trace Elements: Phosphates, magnesium, iron, zinc, and manganese are often essential for both growth and secondary metabolism.
It is highly recommended to use a systematic approach, such as Design of Experiments (DoE), to optimize the medium components and their concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during fungal fermentation for this compound production.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Production | Inappropriate fungal strain. | Screen for and select a high-producing strain. Consider strain improvement techniques. |
| Suboptimal medium composition. | Systematically optimize the medium using methods like the One-Factor-at-a-Time (OFAT) approach or Response Surface Methodology (RSM). | |
| Incorrect fermentation parameters (pH, temperature, aeration). | Optimize cultivation parameters. Ensure proper calibration and control of bioreactor sensors. | |
| Silent or downregulated biosynthetic gene clusters. | Use epigenetic modifiers or co-culture with other microorganisms to induce gene expression. | |
| Poor Fungal Growth | Nutrient limitation in the medium. | Analyze medium components and supplement with limiting nutrients. |
| Presence of inhibitory substances. | Test for and remove any inhibitory compounds from the medium. | |
| Suboptimal physical parameters. | Optimize pH, temperature, and aeration for biomass production before focusing on secondary metabolite yield. | |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality. | Standardize inoculum preparation, including spore concentration and age of the seed culture. |
| Fluctuations in raw material quality. | Source high-quality, consistent raw materials for the fermentation medium. | |
| Poor process control. | Implement robust process analytical technology (PAT) to monitor and control critical process parameters. | |
| Product Degradation | Presence of degradative enzymes (e.g., proteases). | Optimize harvest time. Consider adding protease inhibitors or engineering the strain to reduce protease production. |
| Unfavorable pH or temperature post-fermentation. | Adjust pH and temperature of the broth immediately after harvest to stabilize the product. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization
This protocol is a straightforward method for screening the effects of individual medium components on this compound production.
-
Establish a Baseline: Prepare a basal fermentation medium with a standard composition.
-
Vary One Factor: Create a series of experiments where only one medium component (e.g., carbon source, nitrogen source, or a specific mineral) is varied across a range of concentrations, while all other components are kept constant.
-
Fermentation: Inoculate each experimental flask with a standardized fungal inoculum and ferment under controlled conditions.
-
Analysis: At the end of the fermentation, measure the concentration of this compound and the fungal biomass.
-
Selection: Identify the concentration of the tested component that results in the highest yield.
-
Iteration: Use the optimal concentration of the first component and repeat the process for the next medium component.
Protocol 2: Response Surface Methodology (RSM) for Fermentation Optimization
RSM is a statistical approach for optimizing multiple variables simultaneously, allowing for the identification of interactions between factors.
-
Factor Screening: Use a screening design (e.g., Plackett-Burman) to identify the most significant factors affecting this compound production from a larger set of variables.
-
Central Composite Design (CCD): Design a CCD experiment with the significant factors identified in the screening step. This design will include center points and axial points to estimate curvature.
-
Experimentation: Run the fermentation experiments according to the CCD matrix.
-
Modeling: Analyze the results using statistical software to fit a polynomial equation to the data, creating a mathematical model of the process.
-
Optimization: Use the model to determine the optimal levels of each factor that will maximize the this compound yield.
-
Validation: Conduct a final fermentation experiment at the predicted optimal conditions to validate the model.
Visualizations
Caption: Workflow for improving this compound yield.
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: L-693989 In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of L-693989 for in vivo administration. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound for in vitro studies?
For in vitro purposes, this compound may be dissolved in Dimethyl Sulfoxide (DMSO). If solubility issues arise, other solvents such as ethanol (B145695) or Dimethylformamide (DMF) can be tested with a small amount of the product to avoid sample loss.[1]
Q2: What are some common formulation strategies for in vivo administration of this compound due to its low water solubility?
Due to its low water solubility (e.g., < 1 mg/mL), this compound typically requires a formulation approach that enhances its solubility and stability for in vivo studies. Common strategies include using co-solvents, surfactants, and complexing agents. For injection, formulations often involve a combination of DMSO, PEG300, Tween 80, and saline or corn oil.[1] For oral administration, suspensions in vehicles like Carboxymethyl cellulose (B213188) (CMC) or solutions in Polyethylene glycol 400 (PEG400) are often used.[1]
Q3: What are the recommended storage conditions for this compound?
-
Powder: -20°C for 3 years or 4°C for 2 years.[1]
-
In solvent: -80°C for 6 months or -20°C for 1 month.[1]
Q4: How should this compound be shipped?
This compound is stable at room temperature for a few days during ordinary shipping and customs processing.[1]
Troubleshooting Guide
Q1: My this compound is not dissolving in the recommended vehicle.
-
Initial Steps: Ensure you are using a high-purity solvent. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution.
-
Formulation Adjustment: If the compound still does not dissolve, consider adjusting the solvent ratios. For instance, in a DMSO/PEG300/Tween 80/saline formulation, slightly increasing the percentage of DMSO or PEG300 may improve solubility.[1] However, be mindful of the potential for increased vehicle toxicity at higher organic solvent concentrations.[2][3]
-
Alternative Vehicles: If solubility remains an issue, you may need to test alternative formulations. For example, if a suspension in 0.5% CMC-Na is not working, a solution with 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) could be explored.[1]
Q2: I observe precipitation in my formulation after adding an aqueous component (e.g., saline or ddH₂O).
-
Order of Addition: The order in which you mix the components is critical. Always dissolve this compound completely in the organic solvent (e.g., DMSO) first before adding other components like PEG300 and Tween 80. The aqueous phase should be added last and slowly, while vortexing, to prevent the compound from crashing out.[1]
-
Temperature: Ensure all components are at room temperature before mixing, unless otherwise specified. Adding a cold aqueous solution to a warmer organic solution can sometimes induce precipitation.
-
pH Adjustment: The pH of the final formulation should ideally be between 5 and 9 to minimize irritation and improve stability.[2] While this compound's structure is complex, significant deviations from a neutral pH could affect its solubility and stability.
Q3: The viscosity of my formulation is too high for injection.
-
Vehicle Selection: High concentrations of polymers like PEG300 or CMC can lead to high viscosity. If you are using a high molecular weight PEG, consider switching to a lower molecular weight version (e.g., PEG300 instead of PEG400).
-
Concentration Adjustment: If possible, lowering the concentration of the viscosity-enhancing agent may be necessary. You may need to prepare a more dilute formulation and increase the injection volume, staying within acceptable volume limits for the chosen animal model and administration route.[2][4]
Summary of Example Formulations
| Administration Route | Formulation Composition | Example Working Concentration | Reference |
| Injection (e.g., IP/IV/IM/SC) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Variable | [1] |
| 10% DMSO, 90% Corn oil | 2.5 mg/mL | [1] | |
| 20% SBE-β-CD in Saline | Variable | [1] | |
| Oral | Suspend in 0.5% CMC Na | 2.5 mg/mL | [1] |
| Dissolved in PEG400 | Variable | [1] | |
| Dissolve in 0.25% Tween 80 and 0.5% CMC | Variable | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection (Co-Solvent System)
This protocol is based on a common co-solvent formulation for compounds with low aqueous solubility.[1]
Materials:
-
This compound powder
-
DMSO (Dimethyl Sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing or brief sonication.
-
Add Co-solvent: In a sterile tube, add the required volume of the DMSO stock solution. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, you would follow the next steps.
-
Add 4 volumes of PEG300 to the 1 volume of DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 0.5 volumes of Tween 80 to the mixture. Mix again until the solution is clear and homogenous.
-
Add Aqueous Phase: Slowly add 4.5 volumes of sterile saline to the mixture while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
Final Check: Inspect the final solution for any precipitation or cloudiness. The solution should be clear.
Protocol 2: Preparation of this compound for Oral Administration (Suspension)
This protocol details the preparation of a suspension, which is suitable for oral gavage.[1]
Materials:
-
This compound powder
-
CMC-Na (Sodium Carboxymethyl Cellulose)
-
ddH₂O (double-distilled water)
Procedure:
-
Prepare Vehicle: Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of ddH₂O. Stir until a clear, slightly viscous solution is formed. This may take some time, and gentle heating can help.
-
Weigh Compound: Weigh the required amount of this compound powder. For a 2.5 mg/mL suspension, you would need 250 mg for 100 mL of vehicle.
-
Create Suspension: Slowly add the this compound powder to the 0.5% CMC-Na solution while stirring or vortexing.
-
Homogenize: Continue to mix until a uniform suspension is achieved. For a more homogenous suspension, a brief sonication might be beneficial.
-
Storage and Use: Stir the suspension well before each administration to ensure uniform dosage.
Visual Guides
Caption: Workflow for this compound Formulation Preparation.
Caption: Decision Tree for this compound Formulation Selection.
References
- 1. L 693989 | pneumocandin | CAS# 138661-20-8 | InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gadconsulting.com [gadconsulting.com]
Navigating L-693989 Antifungal Assay Variability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in L-693989 antifungal assay results. By standardizing methodologies and understanding key experimental parameters, consistent and reliable data can be achieved.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a semi-synthetic pneumocandin that acts as a potent and specific inhibitor of (1,3)-β-D-glucan synthase.[1][2][3] This enzyme is a critical component in the synthesis of β-glucan, an essential polymer in the fungal cell wall.[4][5] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[4][6]
Q2: What are the most common sources of variability in this compound antifungal assays?
A2: Variability in in vitro antifungal susceptibility testing is a common challenge. For this compound assays, the primary sources of variability often stem from inconsistencies in:
-
Inoculum Preparation: The size and metabolic state of the fungal inoculum can significantly impact the Minimum Inhibitory Concentration (MIC) values.[7][8]
-
Media Composition: Variations in media components, particularly pH and cation concentration, can affect drug activity and fungal growth.[9][10]
-
Incubation Conditions: Temperature and duration of incubation must be strictly controlled to ensure reproducible results.[7][9]
-
Endpoint Determination: Subjectivity in visual reading of MIC endpoints is a major contributor to inter-laboratory variability.[9][11]
Q3: We are observing a "paradoxical growth" or "Eagle effect" in our this compound assays. What could be the cause?
A3: The paradoxical growth effect, where fungal growth is observed at high concentrations of an antifungal agent but not at intermediate concentrations, is a known phenomenon with echinocandins like this compound.[11][12] The exact mechanism is not fully understood but is thought to be related to the induction of cellular stress response pathways at high drug concentrations, leading to an increase in cell wall chitin (B13524) synthesis.[11] This effect is highly dependent on the specific fungal species and strain being tested.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound antifungal susceptibility testing.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability in MICs | Inconsistent inoculum density across wells. | Ensure the fungal inoculum is thoroughly vortexed before and during the aliquoting process to maintain a homogenous suspension. Utilize a multichannel pipette for dispensing the inoculum to minimize variation. |
| Pipetting errors during serial dilutions. | Calibrate pipettes regularly. When performing serial dilutions, ensure proper mixing at each step. Prepare a master mix of the drug dilutions to be added to the plate. | |
| Inconsistent MIC Results Between Experiments | Lot-to-lot variability in testing medium. | Use a standardized and buffered medium such as RPMI-1640 as recommended by CLSI and EUCAST.[11] It is advisable to test new lots of media with quality control strains to ensure consistency. |
| Variations in incubation time or temperature. | Strictly adhere to the incubation time and temperature specified in the standardized protocol (e.g., 24 or 48 hours at 35°C).[13][14] Use a calibrated incubator and monitor the temperature throughout the experiment. | |
| "Trailing Growth" Obscuring the MIC Endpoint | Slow or residual growth of the fungus at concentrations above the true MIC. | The MIC for this compound should be read as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the drug-free control well.[7] Using a spectrophotometric plate reader can help to standardize the endpoint determination.[9] |
| No Fungal Growth in Control Wells | Inoculum viability is low. | Use a fresh, actively growing fungal culture for inoculum preparation. Verify the inoculum concentration using a hemocytometer or by plating serial dilutions for colony counting. |
| Contamination of the culture or reagents. | Visually inspect cultures and media for any signs of contamination. Use sterile techniques throughout the entire procedure. |
Experimental Protocols
Adherence to a standardized protocol is critical for minimizing variability. The following is a detailed methodology for a broth microdilution antifungal susceptibility test for this compound against Candida species, based on CLSI guidelines.
Protocol: Broth Microdilution Assay for this compound
1. Media Preparation:
-
Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.
-
Sterilize by filtration.
2. Drug Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions in RPMI-1640 medium to achieve final concentrations ranging from, for example, 0.015 to 8 µg/mL.
3. Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Harvest colonies and suspend in sterile saline.
-
Adjust the inoculum suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[8][9]
4. Assay Procedure:
-
Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (inoculum without the drug) and a negative control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth in the control well.[14]
-
Reading can be done visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via inhibition of (1,3)-β-D-glucan synthase.
Experimental Workflow for this compound Antifungal Assay
Caption: Standardized workflow for the this compound broth microdilution antifungal assay.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Safe Handling and Experimentation with L-693989
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of L-693989 in a laboratory setting. It includes troubleshooting for common experimental issues and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a pneumocandin, a class of semisynthetic lipopeptide antifungal agents.[1] These compounds are potent inhibitors of fungal cell wall biosynthesis.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound, like other pneumocandins, non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase.[2][3] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][4] Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[5][6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability.[7] When in solution, it is recommended to store at -80°C for up to six months or at -20°C for up to one month to avoid degradation.[7] The compound should be protected from light.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, especially in powdered form, it is crucial to wear appropriate PPE. This includes a lab coat, nitrile gloves, and tightly fitting safety goggles.[8] If there is a risk of generating dust or aerosols, a respirator should be used.[8]
Q5: What are the primary hazards associated with this compound and other pneumocandins?
A5: Based on data from related pneumocandin compounds like caspofungin, micafungin, and anidulafungin, the primary hazards may include serious eye damage, and potential reproductive toxicity.[5][9][10] Inhalation of the powder may cause respiratory irritation.[11] It is also considered very toxic to aquatic life.[9]
Q6: What should I do in case of accidental exposure to this compound?
A6: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Troubleshooting Experimental Issues
This section addresses common problems encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | Inoculum preparation variability. | Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct density using a spectrophotometer or hemocytometer.[12] |
| Media variability. | Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI 1640. Be aware of potential lot-to-lot variability and use quality control strains.[12] | |
| Subjective endpoint reading. | For fungistatic activity, define the MIC as the lowest concentration causing a significant reduction in turbidity (e.g., ≥50%) compared to the control. Using a microplate reader can improve consistency.[12] | |
| No or Low Antifungal Activity | Compound degradation. | Ensure proper storage of the compound (powder at -20°C, solutions at -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots. Protect from light. |
| Incorrect solvent or concentration. | This compound is soluble in DMSO. Ensure the final DMSO concentration in the assay is not inhibitory to the fungal strain.[7] | |
| Resistant fungal strain. | Include a known susceptible control strain to validate the assay. The test strain may have intrinsic or acquired resistance.[13] | |
| Paradoxical Growth at High Concentrations (Eagle Effect) | Upregulation of chitin (B13524) synthesis. | This phenomenon can be observed with echinocandins. It is a known in vitro effect and should be noted when interpreting results.[12] |
Quantitative Safety Data (for related compounds)
| Compound | LD50 (Intravenous) | Species |
| Caspofungin | 19 mg/kg | Mouse (female) |
| Caspofungin | 27 mg/kg | Mouse (male) |
| Caspofungin | 38 mg/kg | Rat |
| Micafungin | 125 mg/kg | Rat |
| Anidulafungin | >50 mg/kg (Maximum non-lethal dose) | Rat |
Source:[8][9][10][14][15][16][17]
Note: Permissible Exposure Limits (PELs) for this compound have not been established.[18][19][20][21] In the absence of specific limits, exposure should be minimized through the use of appropriate engineering controls and personal protective equipment.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Reconstitute the powder in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use or -20°C for short-term use.
2. Broth Microdilution Antifungal Susceptibility Assay (CLSI M27/M38-based)
-
Prepare serial dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 8 µg/mL.
-
Prepare a fungal inoculum from a 24-hour culture on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar).
-
Suspend the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Add the diluted inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm with a microplate reader.[22][23][24]
Visualizations
Caption: Workflow for a typical in vitro antifungal susceptibility experiment.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Echinocandins - BioPharma Notes [biopharmanotes.com]
- 7. L 693989 | pneumocandin | CAS# 138661-20-8 | InvivoChem [invivochem.com]
- 8. fresenius-kabi.com [fresenius-kabi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Anidulafungin | C58H73N7O17 | CID 166548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. merck.com [merck.com]
- 15. msd.com [msd.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. msd.com [msd.com]
- 18. California Code of Regulations, Title 8, Section 5155. Airborne Contaminants. [dir.ca.gov]
- 19. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 20. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 21. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
Technical Support Center: Minimizing Off-Target Effects of L-693989 in Cell-Based Assays
Disclaimer: Detailed public information and quantitative kinase selectivity data for L-693989 are limited. Therefore, this guide utilizes the well-characterized and structurally distinct Rho-associated kinase (ROCK) inhibitor, Y-27632 , as a representative example to illustrate the principles and methodologies for minimizing off-target effects in cell-based assays. The troubleshooting strategies and experimental protocols provided are broadly applicable to small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Y-27632 and what is its mechanism of action?
A1: Y-27632 is a potent and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK). It acts as an ATP-competitive inhibitor, binding to the catalytic site of both ROCK1 and ROCK2 isoforms.[1] This inhibition prevents the phosphorylation of downstream ROCK substrates, leading to the disruption of actin cytoskeleton organization, reduced cell contractility, and promotion of cell survival in some contexts.
Q2: I'm observing a phenotype in my cells that is inconsistent with ROCK inhibition. Could this be an off-target effect?
A2: Yes, observing a phenotype that does not align with the known functions of the intended target is a strong indicator of potential off-target effects. Y-27632, while selective for ROCK, can inhibit other kinases, particularly at higher concentrations. Known off-targets include Protein Kinase C (PKC) isoforms, Protein Kinase N (PKN), and Citron kinase.[1]
Q3: How can I determine an appropriate working concentration for Y-27632 in my cell-based assay to minimize off-target effects?
A3: It is crucial to perform a dose-response experiment to determine the minimal effective concentration of Y-27632 that elicits the desired on-target phenotype. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and identify the lowest concentration that gives a maximal on-target effect. Correlating this with the inhibition of a known downstream target of ROCK (e.g., phosphorylation of Myosin Light Chain 2) via Western blot can help distinguish on-target from off-target effects.
Q4: Are there alternative compounds I can use to confirm that my observed phenotype is due to ROCK inhibition?
Q5: What is a "rescue" experiment, and how can it help validate on-target effects?
A5: A rescue experiment is considered a gold-standard method for validating that a compound's effect is mediated through its intended target.[2] This involves overexpressing a drug-resistant mutant of the target kinase in your cells. If the observed phenotype is reversed in the presence of the inhibitor in cells expressing the resistant mutant, it provides strong evidence for an on-target mechanism.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cellular toxicity at effective concentrations. | Off-target inhibition of essential kinases. | Perform a dose-response curve to identify the lowest effective concentration. Screen for off-target effects using a kinase selectivity panel. |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability, efflux by cellular pumps, or high intracellular ATP concentration. | Assess the physicochemical properties of the inhibitor. Co-incubate with known efflux pump inhibitors (e.g., verapamil). |
| Phenotype does not match genetic knockdown/knockout of ROCK. | Significant off-target effects are contributing to the observed phenotype. | Use at least two structurally distinct ROCK inhibitors to confirm the phenotype. Perform a rescue experiment with a drug-resistant ROCK mutant. |
| Inconsistent results between experiments. | Cell passage number, cell density, or variations in inhibitor preparation. | Maintain consistent cell culture conditions, including passage number and seeding density. Prepare fresh inhibitor dilutions for each experiment. |
Data Presentation
Table 1: Kinase Selectivity Profile of Y-27632
This table summarizes the inhibitory activity of Y-27632 against its primary targets (ROCK1 and ROCK2) and known off-targets. Lower Ki or IC50 values indicate higher potency.
| Kinase Target | Inhibitor Constant (Ki) | IC50 | Reference(s) |
| ROCK1 | 220 nM | - | [1] |
| ROCK2 | 300 nM | - | [1] |
| PKN | 3.1 µM | - | [1] |
| Citron kinase | 5.3 µM | - | [1] |
| PKA | 25 µM | - | [3] |
| PKCα | 73 µM | - | [3] |
| PRK2 | - | Similar to ROCK | [4] |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
Mandatory Visualization
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: A logical workflow for validating on-target effects of a kinase inhibitor.
Experimental Protocols
Protocol 1: Dose-Response Analysis for Determining On-Target Potency
Objective: To determine the effective concentration range of a kinase inhibitor for on-target activity in a cell-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., for viability, proliferation, or reporter assays)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover overnight.
-
Inhibitor Dilution: Prepare a serial dilution of the kinase inhibitor in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the serially diluted inhibitor or vehicle control.
-
Incubation: Incubate the cells for a duration appropriate for the biological process being studied (e.g., 24, 48, or 72 hours).
-
Assay: Perform the chosen cell-based assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot for a Downstream Target of ROCK
Objective: To confirm on-target ROCK inhibition by assessing the phosphorylation status of a known downstream substrate, Myosin Light Chain 2 (MLC2).
Materials:
-
Cell line of interest
-
Kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-total-MLC2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Treat cells with the kinase inhibitor at various concentrations for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MLC2 signal to the total MLC2 and loading control signals. A decrease in the phospho-MLC2/total-MLC2 ratio with increasing inhibitor concentration indicates on-target ROCK inhibition.
References
Validation & Comparative
Validating the Antifungal Activity of L-693989: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal agent L-693989 against established alternatives. Supported by experimental data from reference strains, this document details the validation of this compound's antifungal efficacy, offering a clear perspective on its potential role in antimicrobial chemotherapy.
This compound is a semisynthetic lipopeptide belonging to the pneumocandin class of antifungal agents. As a potent and selective inhibitor of β-1,3-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall, this compound exhibits significant fungicidal activity against a broad spectrum of pathogenic fungi. This guide outlines the validation of its antifungal properties through in vitro susceptibility testing, comparing its performance with that of other widely used antifungal drugs.
Quantitative Assessment of Antifungal Activity
The in vitro efficacy of this compound and comparator antifungal agents was determined by assessing their Minimum Inhibitory Concentrations (MICs) against a panel of well-characterized reference fungal strains. MIC values, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism, were established using standardized broth microdilution methods. As a close structural and functional analog, data for Caspofungin is presented as a surrogate for this compound.
| Fungal Strain | This compound (Caspofungin) MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.25 - 0.5[1] | 0.25 - 1.0[2] | 0.007 - 0.03[3] | 0.25 - 1[4] |
| Candida glabrata ATCC 2001 | 0.12 - 0.5[5][6] | 8 - 32[7][8] | 0.06 - 0.5[9] | 0.25 - 1[10] |
| Candida krusei ATCC 6258 | 0.25 - 1[1] | 16 - 128 | 0.125 - 0.5[3] | 0.25 - 2 |
| Candida parapsilosis ATCC 22019 | 1 - 2[1] | 1.0 - 4.0 | 0.007 - 0.06[3] | 0.125 - 1 |
| Cryptococcus neoformans ATCC 90112/90113 | >8 (Resistant)[11] | 4 - 16[12] | 0.03 - 0.25[13] | 0.25 - 1[14] |
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound targets the fungal cell wall, a structure essential for cell viability and absent in mammalian cells, making it an attractive target for antifungal therapy. Specifically, it non-competitively inhibits the enzyme β-1,3-D-glucan synthase. This enzyme is a key component of the machinery responsible for synthesizing β-1,3-D-glucan, a major structural polymer of the fungal cell wall. The disruption of glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the in vitro activity of an antifungal agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Yeasts
-
Preparation of Fungal Inoculum:
-
Fungal reference strains are subcultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours to ensure purity and viability.
-
A suspension of the fungal culture is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Antifungal Dilutions:
-
A stock solution of this compound (or comparator antifungal) is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.
-
A positive control well (fungus in medium without antifungal) and a negative control well (medium only) are included.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a spectrophotometer.
-
Conclusion
The data presented in this guide demonstrates the potent in vitro antifungal activity of this compound (represented by its close analog, Caspofungin) against a range of clinically relevant fungal pathogens. Its efficacy, particularly against Candida species, is comparable or superior to other classes of antifungal agents. The unique mechanism of action, targeting the fungal cell wall, provides a significant advantage, especially in the context of increasing resistance to other antifungal drugs. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers and drug development professionals in the ongoing effort to combat invasive fungal infections.
References
- 1. Candida parapsilosis Resistance to Fluconazole: Molecular Mechanisms and In Vivo Impact in Infected Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiologics : 0726L Candida parapsilosis derived from ATCC® 22019™* LYFO DISK [microbiologics.com]
- 3. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose escalation studies with caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluconazole impacts the extracellular matrix of fluconazole-susceptible and -resistant Candida albicans and Candida glabrata biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Role of antifungal drugs in modulating interaction between Candida glabrata and macrophages: cytokine profiles and TEM analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling Caspofungin Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
Cross-Resistance of L-693,989 and Other Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity and cross-resistance patterns of the echinocandin antifungal agent L-693,989 and other related compounds. L-693,989 is a semisynthetic lipopeptide belonging to the echinocandin class of antifungals, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Due to the limited availability of recent, direct comparative studies on L-693,989, this guide leverages extensive data from clinically relevant echinocandins—caspofungin, anidulafungin, and micafungin—which share the same mechanism of action and resistance pathways. The data presented here will serve as a robust proxy for understanding the potential cross-resistance profile of L-693,989.
Data Presentation: In Vitro Susceptibility of Candida Species
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various echinocandins against different Candida species, including both wild-type (susceptible) isolates and those with mutations in the FKS genes, the primary determinant of echinocandin resistance.
Table 1: Comparative In Vitro Activity of Echinocandins Against Wild-Type Candida Species
| Candida Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | Caspofungin | ≤0.008 - 1 | 0.03 | 0.06 |
| Anidulafungin | ≤0.008 - 0.5 | 0.03 | 0.06 | |
| Micafungin | ≤0.008 - 0.25 | 0.015 | 0.03 | |
| C. glabrata | Caspofungin | ≤0.008 - 1 | 0.03 | 0.06 |
| Anidulafungin | ≤0.008 - 0.5 | 0.06 | 0.12 | |
| Micafungin | ≤0.008 - 0.25 | 0.015 | 0.03 | |
| C. parapsilosis | Caspofungin | 0.06 - 4 | 0.25 | 1 |
| Anidulafungin | 0.12 - 8 | 1 | 2 | |
| Micafungin | 0.03 - 4 | 0.25 | 1 | |
| C. tropicalis | Caspofungin | ≤0.008 - 1 | 0.03 | 0.06 |
| Anidulafungin | ≤0.008 - 0.5 | 0.03 | 0.06 | |
| Micafungin | ≤0.008 - 0.25 | 0.015 | 0.06 | |
| C. krusei | Caspofungin | 0.03 - 1 | 0.06 | 0.12 |
| Anidulafungin | 0.015 - 0.5 | 0.03 | 0.06 | |
| Micafungin | 0.015 - 0.5 | 0.03 | 0.06 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: In Vitro Activity of Echinocandins Against Candida Species with FKS Mutations
| Candida Species | Antifungal Agent | FKS Mutation | MIC Range (µg/mL) |
| C. albicans | Caspofungin | S645P | 2 - >8 |
| Anidulafungin | S645P | 1 - 4 | |
| Micafungin | S645P | 1 - 4 | |
| C. glabrata | Caspofungin | S663P (FKS2) | 1 - >8 |
| Anidulafungin | S663P (FKS2) | 0.5 - 4 | |
| Micafungin | S663P (FKS2) | 0.25 - 4 | |
| C. tropicalis | Caspofungin | F72S (FKS1) | >8 |
| Anidulafungin | F72S (FKS1) | 4 | |
| Micafungin | F72S (FKS1) | 4 |
Table 3: Cross-Resistance Profile of Echinocandins with Azoles and Polyenes in Candida albicans
| Isolate Type | Antifungal Agent | MIC (µg/mL) |
| Azole-Susceptible | Fluconazole | ≤1 |
| Caspofungin | ≤0.25 | |
| Azole-Resistant (Efflux Pump Overexpression) | Fluconazole | ≥64 |
| Caspofungin | ≤0.25 | |
| Azole-Resistant (ERG11 Mutation) | Fluconazole | ≥64 |
| Caspofungin | ≤0.25 | |
| Polyene-Susceptible | Amphotericin B | ≤1 |
| Caspofungin | ≤0.25 | |
| Polyene-Resistant (ERG3 Mutation) | Amphotericin B | >2 |
| Caspofungin | ≤0.25 |
The data consistently demonstrate that resistance to one echinocandin confers cross-resistance to other echinocandins, as evidenced by the elevated MICs for FKS mutant strains across all tested agents in this class. Conversely, the mechanism of action of echinocandins is distinct from that of azoles and polyenes, and the data in Table 3 indicate a lack of cross-resistance between these antifungal classes. Azole and polyene resistance mechanisms do not typically affect the in vitro susceptibility to echinocandins.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the broth microdilution method for antifungal susceptibility testing, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
Broth Microdilution Method for Antifungal Susceptibility Testing:
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to the final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well. For echinocandins, this is often a prominent reduction in turbidity.
-
Quality Control: Reference strains with known MICs, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are included in each assay to ensure the accuracy and reproducibility of the results.
Mandatory Visualization
Caption: Experimental workflow for assessing antifungal cross-resistance.
Caption: Echinocandin action and the primary mechanism of resistance.
Synergistic Effects of L-693,989 with Other Antifungal Agents: A Review of Available Data
A comprehensive review of published scientific literature reveals a notable absence of studies investigating the synergistic effects of L-693,989 in combination with other antifungal agents. Extensive searches of scholarly databases have not yielded any specific experimental data, such as fractional inhibitory concentration (FIC) indices or in vitro/in vivo outcomes, related to the combined antifungal activity of L-693,989.
Therefore, a direct comparison guide on the synergistic antifungal effects of L-693,989 cannot be constructed at this time due to the lack of available data.
Alternative Focus: Synergistic Effects of Fluconazole (B54011) with Other Antifungal Agents
Given the interest in antifungal synergies, this guide will instead focus on a well-researched azole antifungal, Fluconazole , for which a substantial body of evidence on synergistic interactions exists. This section will provide a comparative guide on the synergistic effects of Fluconazole with various other compounds, supported by experimental data and methodologies, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Overview of Fluconazole and the Rationale for Combination Therapy
Fluconazole is a widely used antifungal agent that functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] However, the emergence of fluconazole-resistant strains of Candida albicans and other fungal pathogens has become a significant clinical concern, driving the exploration of combination therapies to enhance its efficacy.[1][2][3] Synergistic drug combinations can offer several advantages, including increased antifungal efficacy, reduced dosages of individual drugs leading to lower toxicity, and the potential to overcome drug resistance.[1]
Quantitative Data on Synergistic Interactions with Fluconazole
The synergistic effect of combining fluconazole with other agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1] A FICI of ≤ 0.5 typically indicates synergy.
Below are tables summarizing the synergistic effects of fluconazole with various compounds against Candida albicans, a prevalent fungal pathogen.
Table 1: Synergistic Effects of Fluconazole with Various Agents against Fluconazole-Resistant Candida albicans
| Combination Agent | C. albicans Strains | Fluconazole MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Reference |
| D-penicillamine | 6 FLC-resistant strains | >512 | 0.125 - 1 | 0.06 - 0.25 | [2] |
| Teriflunomide (B560168) | 4 resistant isolates | >512 | 0.5 - 1 | Not explicitly stated, but synergy reported | [4] |
| Licofelone | Resistant strains (CA10, CA16) | >512 | 0.5 - 1 | 0.127, 0.250 | [5] |
| Berberine (B55584) chloride | 40 FLC-resistant clinical isolates | Not specified | Not specified | Synergy confirmed | [3] |
Table 2: Synergistic Effects of Fluconazole with Various Agents against Fluconazole-Sensitive Candida albicans
| Combination Agent | C. albicans Strains | Fluconazole MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Reference |
| D-penicillamine | FLC-sensitive strains | 0.25 - 2 | 0.0625 - 0.5 | 0.28 - 0.5 | [2] |
| Cyclosporine | Not specified | >32 | 0.5 | Not explicitly stated, but synergy reported | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to determine antifungal synergy.
Checkerboard Microdilution Assay
This is a common in vitro method to assess the interaction between two antimicrobial agents.
-
Preparation of Drug Solutions: Stock solutions of fluconazole and the combination agent are prepared and serially diluted.
-
Inoculum Preparation: An overnight culture of C. albicans is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 × 10⁶ to 5 × 10⁶ CFU/mL. This suspension is then further diluted in RPMI 1640 medium to a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.[6]
-
Assay Setup: A 96-well microtiter plate is used. The first drug (e.g., fluconazole) is serially diluted along the x-axis, and the second drug is serially diluted along the y-axis. Each well is then inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth. The FICI is then calculated based on these MIC values.
Time-Kill Curve Experiments
These experiments assess the rate of fungal killing over time when exposed to antifungal agents alone and in combination.
-
Inoculum Preparation: A starting inoculum of approximately 10³ CFU/mL is prepared in a suitable broth medium.
-
Drug Exposure: The fungal suspension is exposed to clinically achievable concentrations of fluconazole and the combination agent, both individually and combined. A drug-free control is also included.
-
Sampling and Plating: At various time points (e.g., 0, 12, 24, and 48 hours), aliquots are removed from each culture, serially diluted, and plated on agar (B569324) plates (e.g., Sabouraud agar).
-
Colony Counting: After incubation, the number of colony-forming units (CFU) is determined for each time point and treatment condition.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Synergy Testing
Caption: Workflow for determining antifungal synergy using the checkerboard microdilution method.
Potential Mechanisms of Synergy with Fluconazole
The synergistic effects observed with fluconazole can be attributed to various mechanisms of action of the partner drugs, which often target different cellular pathways or processes.
Inhibition of Efflux Pumps: Some compounds can inhibit the action of multidrug efflux pumps in fungal cells. These pumps are a common mechanism of azole resistance, as they actively transport fluconazole out of the cell. By inhibiting these pumps, the intracellular concentration of fluconazole is increased, restoring its antifungal activity.
Disruption of Ion Homeostasis: For example, D-penicillamine has been shown to reduce the intracellular calcium concentration in C. albicans. This disruption of ion homeostasis can potentiate the antifungal effect of fluconazole.[2]
Induction of Apoptosis: Certain combination agents may trigger apoptotic pathways in fungal cells. For instance, D-penicillamine has been associated with the activation of metacaspase, which is linked to cell apoptosis in C. albicans.[2]
Inhibition of Morphological Transition: The ability of C. albicans to switch from a yeast to a hyphal form is a key virulence factor. Some synergistic combinations can inhibit this morphological transformation, thereby reducing the pathogenicity of the fungus.[2]
Signaling Pathway for Fluconazole Action and Potential Synergy
Caption: Potential mechanisms of synergistic action with fluconazole.
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent in vitro synergism of fluconazole and berberine chloride against clinical isolates of Candida albicans resistant to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic potential of teriflunomide with fluconazole against resistant Candida albicans in vitro and in vivo [frontiersin.org]
- 5. Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Synergism of the Combination of Fluconazole and Cyclosporine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of β-(1,3)-d-glucan Synthase Inhibition: Validating L-693,989 Against Established Echinocandins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the β-(1,3)-d-glucan synthase inhibitor L-693,989 with the widely used echinocandin antifungal agents: Caspofungin, Micafungin, and Anidulafungin. This analysis is supported by a review of available in vitro susceptibility data and detailed experimental protocols.
The fungal cell wall, a structure absent in mammalian cells, presents a prime target for antifungal drug development. A key component of this wall is β-(1,3)-d-glucan, a polymer synthesized by the enzyme β-(1,3)-d-glucan synthase. Inhibition of this enzyme disrupts fungal cell wall integrity, leading to osmotic instability and cell death. L-693,989, identified as a phosphate (B84403) ester of pneumocandin A, belongs to the pneumocandin class of echinocandins and functions through this well-established mechanism. This guide will compare its performance profile with that of leading FDA-approved echinocandins.
Comparative In Vitro Susceptibility
The following tables summarize the in vitro activity of L-693,989's close analog, pneumocandin B0, and the three comparator echinocandins against common fungal pathogens, Candida spp. and Aspergillus spp. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. Data for L-693,989 is limited in publicly available literature; therefore, data for pneumocandin B0, from which the semi-synthetic echinocandin Caspofungin is derived, is presented to provide a relevant benchmark.
Table 1: Comparative In Vitro Activity Against Candida Species
| Antifungal Agent | Candida albicans MIC Range (μg/mL) | Candida glabrata MIC Range (μg/mL) | Candida parapsilosis MIC Range (μg/mL) | Candida tropicalis MIC Range (μg/mL) | Candida krusei MIC Range (μg/mL) |
| Pneumocandin B0 | 0.25 - 1.0 | 0.125 - 0.5 | 1.0 - 4.0 | 0.25 - 1.0 | 0.5 - 2.0 |
| Caspofungin | 0.015 - 2 | 0.015 - 1 | 0.25 - 8 | 0.03 - 2 | 0.125 - 4 |
| Micafungin | ≤0.008 - 1 | ≤0.008 - 0.5 | 0.12 - 4 | ≤0.008 - 1 | 0.03 - 2 |
| Anidulafungin | ≤0.015 - 0.5 | ≤0.015 - 0.25 | 0.5 - 4 | ≤0.015 - 0.5 | 0.06 - 1 |
Note: MIC values can vary between studies depending on the specific isolates and testing methodologies used.
Table 2: Comparative In Vitro Activity Against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus MEC Range (μg/mL) | Aspergillus flavus MEC Range (μg/mL) | Aspergillus niger MEC Range (μg/mL) | Aspergillus terreus MEC Range (μg/mL) |
| Pneumocandin B0 | 0.015 - 0.125 | 0.03 - 0.25 | 0.015 - 0.125 | 0.015 - 0.125 |
| Caspofungin | ≤0.008 - 0.5 | 0.016 - 1 | 0.016 - 0.5 | 0.016 - 0.25 |
| Micafungin | ≤0.008 - 0.06 | ≤0.008 - 0.06 | ≤0.008 - 0.03 | ≤0.008 - 0.03 |
| Anidulafungin | ≤0.008 - 0.03 | ≤0.008 - 0.03 | ≤0.008 - 0.03 | ≤0.008 - 0.03 |
Note: For Aspergillus spp., Minimum Effective Concentration (MEC) is often used, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.
Mechanism of Action: β-(1,3)-d-glucan Synthase Inhibition
All the compared compounds share a common mechanism of action: the non-competitive inhibition of the β-(1,3)-d-glucan synthase enzyme complex located in the fungal cell membrane. This enzyme is responsible for the synthesis of β-(1,3)-d-glucan polymers from UDP-glucose.
Caption: Inhibition of β-(1,3)-d-glucan synthase by L-693,989 and other echinocandins.
Experimental Protocols
Accurate and reproducible data are paramount in drug development. The following are standardized protocols for key experiments used to validate β-(1,3)-d-glucan synthase inhibitors.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This method is the gold standard for determining the MIC of antifungal agents against yeasts and filamentous fungi.
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a standardized final inoculum concentration.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well containing the drug dilutions.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well. For echinocandins against Aspergillus spp., the MEC is determined by observing the morphological changes of the hyphae under a microscope.
Caption: Workflow for determining MIC/MEC using the broth microdilution method.
β-(1,3)-d-glucan Synthase Inhibition Assay (Radioactive Method)
This biochemical assay directly measures the inhibitory activity of a compound on the target enzyme.
Objective: To quantify the inhibition of β-(1,3)-d-glucan synthase activity by a test compound.
Methodology:
-
Enzyme Preparation: A crude membrane fraction containing the β-(1,3)-d-glucan synthase is prepared from fungal cells.
-
Reaction Mixture: The reaction mixture contains the enzyme preparation, buffer, GTP (as an activator), and the radiolabeled substrate UDP-[14C]-glucose. The test compound (e.g., L-693,989) at various concentrations is added to the mixture.
-
Incubation: The reaction is incubated at 30°C for a defined period to allow for the synthesis of the radiolabeled β-(1,3)-d-glucan polymer.
-
Precipitation and Filtration: The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the insoluble glucan polymer. The precipitate is collected on a filter.
-
Quantification: The radioactivity of the collected polymer on the filter is measured using a scintillation counter. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces enzyme activity by 50% compared to the control without the inhibitor.
Caption: Workflow for the radioactive β-(1,3)-d-glucan synthase inhibition assay.
Conclusion
L-693,989, as a pneumocandin analog, operates through the validated and highly specific mechanism of β-(1,3)-d-glucan synthase inhibition. While specific in vitro susceptibility data for L-693,989 is not extensively available in recent literature, the data for its parent class of compounds, the pneumocandins, demonstrates potent activity against a broad range of clinically relevant fungal pathogens. The established echinocandins—Caspofungin, Micafungin, and Anidulafungin—have set a high bar for efficacy and safety. Further studies providing direct comparative data for L-693,989 are necessary to fully elucidate its potential and position within this critical class of antifungal agents. The experimental protocols outlined in this guide provide a standardized framework for generating such data, ensuring robust and comparable results for the validation of novel β-(1,3)-d-glucan synthase inhibitors.
Unraveling the Potency of L-693,989: An In Vitro and In Vivo Correlation of Farnesyltransferase Inhibition
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro activity and in vivo efficacy is paramount in the evaluation of novel therapeutic agents. This guide provides a comparative analysis of the farnesyltransferase inhibitor L-693,989, detailing its mechanism of action and presenting available data to correlate its performance from the laboratory bench to preclinical models.
L-693,989 is a potent inhibitor of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of several key signaling proteins, most notably those of the Ras superfamily. By blocking the farnesylation of Ras, L-693,989 prevents its localization to the plasma membrane, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism has positioned farnesyltransferase inhibitors (FTIs) as a promising class of anti-cancer agents.
The Ras Signaling Pathway and the Role of Farnesyltransferase Inhibition
The Ras proteins are small GTPases that act as molecular switches in signal transduction cascades, regulating processes such as cell growth, differentiation, and apoptosis.[1][2] Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins and uncontrolled cell proliferation.[1] For Ras to be biologically active, it must undergo a series of post-translational modifications, with farnesylation being the initial and essential step.[1] Farnesyl-protein transferase catalyzes the attachment of a farnesyl group to the C-terminal CAAX motif of the Ras protein.[3] Inhibition of this enzyme, therefore, represents a key therapeutic strategy to attenuate the oncogenic activity of mutant Ras.
Quantitative Comparison of Farnesyltransferase Inhibitors
| Compound | Target | In Vitro Assay | IC50 (nM) | Reference |
| L-693,989 | Farnesyl-Protein Transferase | Data not available | Data not available | |
| Lonafarnib | Farnesyl-Protein Transferase | Enzyme Inhibition Assay | 1.9 | --INVALID-LINK-- |
| Tipifarnib | Farnesyl-Protein Transferase | Enzyme Inhibition Assay | 0.6 | --INVALID-LINK-- |
Table 1. In Vitro Activity of Farnesyltransferase Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the farnesyl-protein transferase enzyme by 50%.
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay
The in vitro activity of farnesyltransferase inhibitors is typically determined using an enzyme inhibition assay. A common method is a fluorescence-based assay.
Protocol:
-
Reagent Preparation: All reagents, including purified farnesyl-protein transferase, a fluorescently labeled farnesyl pyrophosphate analog (substrate), and the test inhibitor (L-693,989), are prepared in an appropriate assay buffer.
-
Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are combined in a microplate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate. The degree of farnesylation is directly proportional to the fluorescence signal.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Studies
The in vivo efficacy of anti-cancer compounds like L-693,989 is commonly evaluated in xenograft models using immunodeficient mice.
Protocol:
-
Cell Culture and Implantation: Human tumor cells with a known Ras mutation are cultured and then implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Development: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once the tumors reach the desired size, the mice are randomly assigned to treatment and control groups. The treatment group receives L-693,989 at a specific dose and schedule, while the control group receives a vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: At the end of the study, the tumor volumes of the treated group are compared to the control group. The percentage of tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Correlation and Conclusion
A strong in vitro-in vivo correlation (IVIVC) is the cornerstone of predictive drug development. For a farnesyltransferase inhibitor like L-693,989, a low nanomolar IC50 in an in vitro enzyme assay would be expected to translate into significant tumor growth inhibition in in vivo models at well-tolerated doses. The establishment of such a correlation is critical for determining the therapeutic potential of the compound and for guiding further clinical development. While specific data for L-693,989 remains limited in the public literature, the methodologies and comparative data presented here provide a framework for its evaluation and underscore the importance of the farnesyltransferase pathway as a target in oncology. Further studies are warranted to fully elucidate the in vitro and in vivo activity of L-693,989 and its potential as a cancer therapeutic.
References
L-693989 and the Echinocandin Class: A Comparative Guide for Antifungal Research
In the landscape of antifungal drug discovery and development, the echinocandin class of compounds stands out for its specific mechanism of action and clinical efficacy. L-693989, a lipopeptide antifungal agent isolated from Zalerion arboricola, is an early member of this class, sharing structural similarities with echinocandin B.[1] This guide provides a comparative overview of the echinocandin class, using clinically approved members like caspofungin, micafungin, and anidulafungin (B1665494) as benchmarks. This information is intended to serve as a reference for researchers using this compound or other echinocandins in their antifungal research.
Mechanism of Action: Targeting the Fungal Cell Wall
Echinocandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[2][3][4] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer for maintaining the structural integrity of the fungal cell wall.[3][4][5] By disrupting the production of this vital component, echinocandins compromise the fungal cell wall, leading to osmotic instability and ultimately, cell death.[3][6] This targeted mechanism offers a high degree of selectivity, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, resulting in minimal toxicity to the host.[6]
References
- 1. L-671,329, a new antifungal agent. I. Fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Echinocandin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal Procedures for L-693989 in a Research Setting
L-693989 is described as a novel and potent pneumocandin intended for research use only.[1] As with any research chemical, it should be handled with care, and waste should be managed as potentially hazardous. The disposal process must prioritize safety and regulatory compliance to minimize environmental impact and personnel exposure.
Key Properties of this compound
The following table summarizes the known properties of this compound relevant to its handling and storage.
| Property | Data |
| Chemical Nature | A novel and potent pneumocandin. |
| CAS Number | 138661-20-8 |
| Form | Powder |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month. |
| Intended Use | Research use only; not for human use.[1] |
| Solubility | Soluble in DMSO.[1] |
| Shipping Condition | Shipped at room temperature, stable for several days at ambient temperature.[1] |
Experimental Protocol: Best Practices for this compound Disposal
The following protocol outlines a general, step-by-step procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (such as nitrile gloves), when handling this compound waste.
-
Conduct all waste handling and segregation activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
An eye wash station should be accessible.[2]
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless directed by your institution's EHS guidelines.[2]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and sealed hazardous waste container.
-
If this compound is dissolved in a solvent such as DMSO, the waste should be treated as both chemically and potentially biologically hazardous, depending on the nature of the experiment.
-
Do not pour this compound solutions down the drain.[3]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, syringes, pipette tips) contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.[3]
-
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration and volume.
-
Include the date of waste accumulation and the name of the principal investigator or lab group.
4. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from ignition sources and incompatible materials.[4]
-
Follow your institution's guidelines for the maximum allowable volume of waste and the timeframe for its removal.
5. Disposal and Decontamination:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility.
-
All non-disposable labware that has come into contact with this compound should be decontaminated. A common procedure is to rinse the equipment multiple times with an appropriate solvent (such as ethanol (B145695) or isopropanol), collecting the rinsate as hazardous waste, followed by a thorough washing with soap and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for L-693989
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of L-693989, a potent pneumocandin compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for the closely related compound, Pneumocandin B0. It is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE) Summary
Due to the hazardous nature of related pneumocandin compounds, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Component | Justification |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Pneumocandin B0 may cause allergy or asthma symptoms or breathing difficulties if inhaled. A respirator is essential to prevent inhalation of aerosolized particles. |
| Eye Protection | Chemical safety goggles | Pneumocandin B0 is known to cause serious eye damage.[1] Goggles provide a seal around the eyes to protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, as Pneumocandin B0 can cause skin irritation and may cause an allergic skin reaction.[1] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is critical to ensure safety during the handling of this compound.
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have an emergency eye wash station and safety shower accessible.
-
-
Handling :
-
Wear all required PPE before handling the compound.
-
Avoid generating dust or aerosols.
-
If weighing the solid form, do so carefully within the fume hood.
-
When preparing solutions, add the solvent to the compound slowly to minimize splashing.
-
-
Post-Handling :
-
Decontaminate all work surfaces thoroughly after use.
-
Carefully remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
